1,1-Difluorocyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1-difluorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2/c7-6(8)4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQXIQZAOLNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190598 | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
371-90-4 | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Difluorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1-Difluorocyclohexane from Cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1-difluorocyclohexane, a significant building block in medicinal chemistry and materials science, from its precursor, cyclohexanone. The core focus of this document is the deoxofluorination of cyclohexanone, a robust and widely employed method for geminal difluorination. This guide furnishes detailed experimental protocols, a comparative analysis of common fluorinating agents, and quantitative data, including spectroscopic information for the final product. Furthermore, this document includes diagrammatic representations of the reaction mechanism and experimental workflow to facilitate a thorough understanding and successful execution of this chemical transformation.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical and biological properties. Geminal difluoroalkanes, in particular, are of high interest as they can serve as bioisosteres for carbonyl groups, enhancing metabolic stability and altering electronic properties without significantly changing the molecular conformation. The conversion of ketones to their corresponding 1,1-difluoro derivatives is a key transformation for accessing these valuable motifs. This guide details the synthesis of this compound from the readily available starting material, cyclohexanone, primarily through deoxofluorination.
Core Synthesis Strategy: Deoxofluorination of Cyclohexanone
The most prevalent and effective method for the synthesis of this compound from cyclohexanone is deoxofluorination. This reaction involves the replacement of the carbonyl oxygen atom with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analog, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), are the reagents of choice for this transformation.
Reaction Scheme
General reaction scheme for the synthesis of this compound.
Recommended Fluorinating Agents
Both DAST and Deoxo-Fluor® are effective for the geminal difluorination of ketones.[1] Deoxo-Fluor® is often the preferred reagent due to its enhanced thermal stability, which translates to a better safety profile, particularly for larger-scale reactions.[1]
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | 161.21 | Readily available, effective for a wide range of substrates. | Thermally unstable, can decompose explosively above 90°C. |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 221.24 | More thermally stable than DAST, often results in higher yields.[1] | Higher cost compared to DAST. |
Experimental Protocols
The following is a general procedure for the geminal difluorination of cyclohexanone using Deoxo-Fluor®, adapted from a protocol for a similar cyclic ketone. It is imperative that this reaction is conducted under an inert atmosphere with anhydrous solvents.
Materials
-
Cyclohexanone
-
Deoxo-Fluor® or DAST
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).
-
Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane (to a concentration of approximately 0.2 M).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
Reaction Yield
While the exact yield for the deoxofluorination of cyclohexanone can vary based on the specific conditions and reagent used, yields for the geminal difluorination of cyclic ketones with Deoxo-Fluor® are generally good. Based on similar transformations, an expected yield would be in the range of 70-85%.
Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₀F₂ |
| Molecular Weight | 120.14 g/mol |
| ¹³C NMR (CDCl₃) | The proton-decoupled ¹³C NMR spectrum of this compound shows distinct signals for the different carbon atoms. At room temperature, the signal for C-3 appears as a triplet with a coupling constant of ³J(CF) = 4.7 Hz. At -90°C, this triplet collapses into a doublet with ³J(CF) = 9.5 Hz, indicating stereospecific coupling with the equatorial fluorine.[2] |
| ¹⁹F NMR (CS₂ solution, low temp.) | The low-temperature ¹⁹F NMR spectrum in carbon disulfide shows two distinct resonances for the axial and equatorial fluorine atoms. The equatorial fluorine resonance is shifted 15.64 ppm downfield from the axial fluorine resonance. The geminal fluorine-fluorine coupling constant (JFF) is 235.3 cps.[3] |
Mandatory Visualizations
Experimental Workflow
Experimental workflow for the synthesis of this compound.
Reaction Mechanism of Deoxofluorination
Mechanism of geminal difluorination of a ketone with Deoxo-Fluor®.
Conclusion
The deoxofluorination of cyclohexanone presents a reliable and efficient method for the synthesis of this compound. The use of modern fluorinating agents, particularly the thermally stable Deoxo-Fluor®, allows for a safe and high-yielding transformation. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can effectively synthesize this valuable fluorinated building block for applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining the desired product in high purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluorocyclohexane is a fluorinated aliphatic cyclic compound with growing interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro moiety onto the cyclohexane ring imparts unique physicochemical properties that can significantly influence molecular conformation, lipophilicity, metabolic stability, and pKa of neighboring functional groups. These attributes make this compound a valuable building block in the design of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of the reaction mechanism and workflow.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various sources to provide a concise and easy-to-reference summary.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀F₂ | [1][2] |
| Molecular Weight | 120.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 101 °C | |
| Density | 1.04 g/cm³ (at 20/20 °C) | |
| Melting Point | Not available | [1] |
| Solubility | Not available | |
| Refractive Index | 1.39 | |
| Flash Point | 5 °C |
Spectroscopic Data
| Spectroscopy Type | Data Summary | Source(s) |
| ¹⁹F NMR | The high-resolution ¹⁹F NMR spectrum has been observed at various temperatures. In a CS₂ solution at low temperatures, the equatorial fluorine resonance is shifted 15.64 ppm downfield from the axial fluorine. The geminal F-F coupling constant (JFF) is 235.3 cps. The axial-axial vicinal H-F coupling constant (JHax-Fax) is 34.3 cps, and the equatorial-axial vicinal H-F coupling constant (JHeq-Fax) is 11.5 cps. | [3] |
| ¹³C NMR | Spectra have been recorded and analyzed. | [2] |
| GC-MS | The compound has been characterized by Gas Chromatography-Mass Spectrometry. | [2] |
Safety Information
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor |
Source:[2]
Experimental Protocols
The most common and effective method for the synthesis of this compound is the deoxofluorination of cyclohexanone using a fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or its more thermally stable analogues like Deoxo-Fluor®.
Synthesis of this compound from Cyclohexanone
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Materials:
-
Cyclohexanone (1.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) (1.5 - 2.0 eq)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Equipment:
-
Oven-dried round-bottom flask
-
Magnetic stir bar and stirrer
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).
-
Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane to make an approximately 0.2 M solution.
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the fluorinating agent (DAST or Deoxo-Fluor®, 1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x the volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.[4]
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Deoxofluorination of Cyclohexanone
Caption: Mechanism of geminal difluorination of a ketone with DAST or Deoxo-Fluor®.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Volume # 4(113), July - August 2017 — "Fluorination of some functionalized cycloalkenes through epoxidation and oxirane opening with Deoxofluor or XtalFluor-E" [notes.fluorine1.ru]
- 4. benchchem.com [benchchem.com]
1,1-Difluorocyclohexane CAS number and molecular weight
An In-depth Technical Guide to 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a fluorinated aliphatic compound of interest in chemical research and as a building block in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds like this compound valuable tools in drug discovery and materials science.
Physicochemical Properties
The key identifiers and molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation |
| CAS Number | 371-90-4 | [1] |
| Molecular Formula | C₆H₁₀F₂ | [1] |
| Molecular Weight | 120.14 g/mol | [2] |
| Appearance | Colorless to Light yellow clear liquid | |
| Purity | >98.0% (GC) |
Synthesis of gem-Difluorocyclohexanes
The synthesis of this compound and its derivatives typically involves the deoxofluorination of the corresponding cyclohexanone. This reaction replaces the carbonyl oxygen with two fluorine atoms. Modern fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are commonly employed for this transformation.
The following protocol details the synthesis of 1,1-difluoro-3-methylcyclohexane from 3-methylcyclohexanone, serving as a representative procedure for the synthesis of gem-difluorinated cyclohexanes.[3]
Materials:
-
3-Methylcyclohexanone
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Hexane
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup:
-
Reagent Addition:
-
Slowly add 1.5 to 2.0 equivalents of Deoxo-Fluor® to the stirred solution via a syringe. Caution: This addition can be exothermic.[3]
-
-
Reaction:
-
Work-up and Purification:
-
Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[3]
-
Washing: Combine the organic layers and wash with brine.[3]
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Concentration: Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to yield the pure 1,1-difluoro-3-methylcyclohexane.[3]
-
Applications in Drug Development
The introduction of a gem-difluoro group onto a cyclohexane ring can significantly impact a molecule's pharmacological properties. This modification is a common strategy in medicinal chemistry to:
-
Modulate Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[4]
-
Alter Lipophilicity and Binding Affinity: Fluorine's high electronegativity can change the electronic properties of a molecule, potentially leading to improved binding interactions with target proteins.[4]
-
Serve as a Bioisostere: The difluoromethylene group can act as a bioisostere for a carbonyl group, which can be beneficial for optimizing drug-like properties.
A notable example is Maraviroc, an antiretroviral drug used for HIV treatment, which contains a 4,4-difluorocyclohexane moiety crucial for its binding to the CCR5 co-receptor.[4]
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of a gem-difluorinated cyclohexane derivative.
Caption: Experimental workflow for the synthesis of gem-difluorocyclohexanes.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectra of 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1,1-difluorocyclohexane. The presence of the geminal fluorine atoms on the cyclohexane ring introduces unique spectral features, including complex spin-spin couplings, that are critical for structural elucidation and conformational analysis. This document summarizes key spectral parameters, outlines detailed experimental protocols for data acquisition, and presents a logical framework for spectral interpretation.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a difluoromethyl group can significantly alter the physicochemical and metabolic properties of a molecule. A thorough understanding of its NMR spectroscopic characteristics is paramount for reaction monitoring, quality control, and the structural analysis of more complex derivatives. This guide delves into the intricacies of both proton (1H) and carbon-13 (13C) NMR spectra, with a particular focus on the influence of fluorine on chemical shifts and coupling constants.
Predicted and Reported NMR Spectral Data
The NMR spectra of this compound are characterized by the symmetry of the molecule at room temperature, where rapid chair-to-chair inversion leads to averaged signals for the axial and equatorial protons and carbons. The presence of fluorine, a spin-1/2 nucleus, introduces heteronuclear (H-F and C-F) couplings, which are invaluable for structural assignment.
1H NMR Spectral Data
Table 1: Predicted 1H NMR Chemical Shifts and Expected Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | 1.8 - 2.0 | Complex multiplet |
| H-3, H-5 | 1.5 - 1.7 | Complex multiplet |
| H-4 | 1.4 - 1.6 | Complex multiplet |
The complexity of the multiplets arises from geminal (²JHH), vicinal (³JHH), and long-range H-H couplings, in addition to geminal (²JHF) and vicinal (³JHF) H-F couplings.
13C NMR Spectral Data
The proton-decoupled 13C NMR spectrum is significantly simpler and provides clear signals for each carbon environment. The signals are split into triplets due to coupling with the two fluorine atoms. At lower temperatures, the chair-to-chair interconversion is slowed, and distinct signals for the axial and equatorial carbons and fluorines can be observed.
Table 2: Reported 13C NMR Chemical Shifts and C-F Coupling Constants for this compound
| Carbon | Chemical Shift (δ, ppm) at Room Temp. | Multiplicity | ¹JCF (Hz) | ²JCF (Hz) | ³JCF (Hz) at Room Temp.[1] | ³JCF (Hz) at -90°C[1] |
| C-1 | 122.1 | Triplet | ~240-250 | - | - | - |
| C-2, C-6 | 34.1 | Triplet | - | ~20-25 | - | - |
| C-3, C-5 | 21.9 | Triplet | - | - | 4.7 | 9.5 |
| C-4 | 25.1 | Singlet | - | - | - | - |
Note: The ¹JCF and ²JCF values are typical ranges for similar structures.
Key H-F and F-F Coupling Constants
Low-temperature 19F NMR studies have provided valuable information on key coupling constants in the fixed chair conformation.
Table 3: Reported H-F and F-F Coupling Constants for this compound at Low Temperature
| Coupling | Value (Hz) |
| ²JFF | 235.3 |
| ³J(Hax–Fax) | 34.3 |
| ³J(Heq–Fax) | 11.5 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality 1H and 13C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that readily dissolves the sample, such as chloroform-d (CDCl₃) or acetone-d₆. CDCl₃ is a common choice for routine spectra.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
1H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology) is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
13C NMR Spectroscopy
-
Instrument: A 100 MHz or higher frequency (for 13C) NMR spectrometer.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is standard. For observing C-H couplings, a proton-coupled experiment can be performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are useful for distinguishing between CH, CH₂, and CH₃ groups.
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Visualization of NMR Data Interpretation
The following diagrams illustrate the key relationships for interpreting the NMR spectra of this compound.
References
Spectroscopic Analysis of 1,1-Difluorocyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for 1,1-difluorocyclohexane. Due to the limited availability of public experimental spectra, this guide combines known physical properties with predicted spectroscopic data based on established principles and analysis of analogous molecules. This approach offers valuable insights for the identification and structural elucidation of this compound and similar fluorinated cyclic alkanes.
Physicochemical Properties of this compound
This compound is a fluorinated cycloalkane with the chemical formula C₆H₁₀F₂. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₆H₁₀F₂ |
| Molecular Weight | 120.14 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 371-90-4[1] |
| Appearance | Expected to be a liquid at room temperature |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by vibrational modes of its constituent functional groups. While an experimental spectrum is not publicly available, a predicted spectrum can be inferred based on the characteristic absorption frequencies of C-H and C-F bonds in a saturated cyclic system.
Predicted IR Absorption Data
The predicted key IR absorption bands for this compound are summarized in Table 2. These predictions are based on typical frequency ranges for common functional groups.[2]
| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Predicted Intensity |
| 2950-2850 | C-H (alkane) | Stretching | Strong |
| 1470-1440 | C-H (alkane) | Bending (Scissoring) | Medium |
| 1300-1000 | C-F | Stretching | Strong |
The C-F stretching region is of particular interest for identifying fluorinated compounds. In this compound, the geminal difluoro group is expected to give rise to strong absorption bands in the 1300-1000 cm⁻¹ range. The exact position and number of these bands can be influenced by conformational effects of the cyclohexane ring.
Experimental Protocol for IR Spectroscopy
The following is a general protocol for obtaining an IR spectrum of a liquid sample such as this compound.
-
Sample Preparation : As a neat liquid, a drop of this compound is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
-
Instrument Setup : A Fourier-transform infrared (FTIR) spectrometer is used. A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition : The salt plates with the sample are placed in the spectrometer's sample holder. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. While a public mass spectrum is not available, its fragmentation can be predicted based on the principles of mass spectrometry for cyclic alkanes and the influence of the gem-difluoro group.
Predicted Mass Spectrometry Data
The molecular ion ([M]⁺•) of this compound is expected at a mass-to-charge ratio (m/z) of 120. The fragmentation of cycloalkanes is known to produce characteristic patterns, often involving the loss of small neutral molecules.[3] The presence of the electronegative fluorine atoms will influence the stability of the resulting fragments. Table 3 outlines the predicted major fragments for this compound.
| m/z | Proposed Fragment Ion | Neutral Loss |
| 120 | [C₆H₁₀F₂]⁺• | - (Molecular Ion) |
| 101 | [C₆H₁₀F]⁺ | •F |
| 100 | [C₅H₇F₂]⁺ | •CH₃ |
| 81 | [C₅H₆F]⁺ | •CH₃, HF |
| 68 | [C₄H₅F]⁺ | C₂H₅F |
| 56 | [C₄H₈]⁺• | CF₂H₂ |
The fragmentation is expected to be initiated by the loss of a fluorine radical or through ring-opening mechanisms followed by the elimination of neutral fragments.
Experimental Protocol for Mass Spectrometry
A typical experimental setup for analyzing a volatile compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Introduction : A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.
-
Gas Chromatography : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates this compound from any impurities based on their boiling points and interactions with the column's stationary phase.
-
Ionization : As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each fragment ion.
Conclusion
References
An In-depth Technical Guide to the Conformational Analysis of 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. The introduction of fluorine atoms, in particular, can dramatically alter the physicochemical properties of a molecule due to fluorine's high electronegativity, small van der Waals radius, and the ability of the carbon-fluorine bond to participate in complex stereoelectronic interactions. This technical guide provides a comprehensive analysis of the conformational preferences of 1,1-difluorocyclohexane, a model system for understanding the nuanced effects of geminal fluorine substitution on the cyclohexane ring. This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual representations of the underlying principles governing its conformational behavior.
Conformational Equilibrium and Energetics
The conformational isomerism of this compound is dominated by the interconversion between two chair conformations. In one conformer, one fluorine atom occupies an axial position while the other is equatorial. In the flipped conformation, their positions are reversed. Due to the symmetry of the 1,1-disubstitution pattern, these two chair conformations are degenerate, meaning they have the same energy. Therefore, unlike monosubstituted or other disubstituted cyclohexanes, there is no inherent energetic preference for one chair conformer over the other.
However, the stability of the chair conformation of this compound is influenced by a phenomenon analogous to the anomeric effect. This involves a stabilizing hyperconjugative interaction between the lone pair of one fluorine atom (nF) and the antibonding orbital (σ*) of the adjacent C-F bond[1]. This interaction is a key factor in the overall conformational energetics of the molecule.
While a precise A-value (a measure of the preference for an equatorial position) is not applicable in the traditional sense for this compound due to the degeneracy of its conformers, the kinetics of the chair-to-chair interconversion provide valuable insight into the energy barrier of this process.
Quantitative Thermodynamic Data
The energy barrier for the ring inversion of this compound has been determined using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy. The activation parameters for this process in different solvents are summarized in the table below.
| Solvent | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) at T (K) | ΔS‡ (cal/mol·K) |
| CS₂ (1:1 v/v) | 9.0 | 9.8 at 228 | -3.3 |
| CFCl₃ (1:1 v/v) | 8.6 | 9.8 at 228 | -5.0 |
Data sourced from Jonas, J.; Allerhand, A.; Gutowsky, H. S. J. Chem. Phys. 1965, 42, 3396-3401.
Structural Parameters
(Note: A comprehensive table of bond lengths and angles from a specific high-level computational study for both chair conformers of this compound was not found in the initial search results. For a complete guide, this data would be populated from a dedicated computational study.)
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of this compound. Low-temperature NMR allows for the "freezing out" of the individual chair conformers on the NMR timescale, enabling the determination of their distinct spectral parameters.
A representative experimental protocol for low-temperature ¹⁹F and ¹³C NMR spectroscopy is as follows:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable low-freezing solvent, such as carbon disulfide (CS₂) or a mixture of deuterated chloroform and trichlorofluoromethane (CDCl₃/CFCl₃), to minimize intermolecular interactions and ensure the sample remains liquid at the desired low temperatures. The solution is then degassed to remove dissolved oxygen, which can interfere with NMR measurements.
-
Instrumentation: The NMR spectra are acquired on a high-field NMR spectrometer equipped with a variable-temperature probe.
-
¹⁹F NMR Spectroscopy:
-
The ¹⁹F NMR spectra are recorded over a range of temperatures, typically from room temperature down to -90°C or lower.
-
At room temperature, a single, averaged signal is observed due to the rapid chair-to-chair interconversion.
-
As the temperature is lowered, the rate of interconversion slows, leading to broadening of the signal, followed by coalescence, and finally, the appearance of two distinct signals corresponding to the axial and equatorial fluorine atoms of the "frozen" chair conformers.
-
From the low-temperature spectra, the chemical shift difference between the axial and equatorial fluorines, as well as the geminal fluorine-fluorine coupling constant (²JFF), can be determined.
-
-
¹³C NMR Spectroscopy:
-
Proton-decoupled ¹³C NMR spectra are recorded at both room temperature and low temperatures (e.g., -90°C).
-
At low temperature, the signals for the different carbon atoms in the ring can be resolved.
-
The carbon-fluorine coupling constants (nJCF) provide valuable structural information. For instance, the three-bond coupling constant (³JCF) between the fluorine atoms and C-3 shows stereospecificity, with the equatorial fluorine exhibiting a significantly larger coupling than the axial fluorine[1].
-
-
Data Analysis:
-
The rate of conformational isomerization at different temperatures can be determined by a complete line-shape analysis of the temperature-dependent ¹⁹F NMR spectra.
-
Activation parameters (ΔH‡, ΔG‡, and ΔS‡) for the ring inversion process are then calculated from a plot of the rate constants versus the inverse of the temperature (Eyring plot).
-
Computational Chemistry
Quantum chemical calculations are instrumental in complementing experimental data and providing insights into the energetics and geometries of the conformers of this compound.
A typical computational workflow involves:
-
Conformer Generation: The initial 3D structures of the two degenerate chair conformers of this compound are generated.
-
Geometry Optimization: The geometries of the conformers are optimized using a suitable level of theory and basis set, for example, Møller-Plesset perturbation theory (MP2) or density functional theory (DFT) with a basis set such as aug-cc-pVTZ. This process finds the minimum energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Energy Calculations: Single-point energy calculations can be performed at a higher level of theory to obtain more accurate electronic energies.
-
Analysis of Results: The optimized geometries provide detailed information on bond lengths and angles. The calculated energies can be used to determine the relative stabilities of different conformers and to calculate the energy barrier for the chair-to-chair interconversion. Natural Bond Orbital (NBO) analysis can be used to investigate stereoelectronic interactions, such as the anomeric effect.
Quantitative NMR Data
The following table summarizes key NMR coupling constants that have been experimentally determined for this compound.
| Coupling Constant | Value (Hz) | Temperature (°C) | Solvent |
| ²JFF | 235.3 | Low Temperature | CS₂ |
| ³J(Hax-Fax) | 34.3 | Low Temperature | CS₂ |
| ³J(Heq-Fax) | 11.5 | Low Temperature | CS₂ |
| ¹J(¹³C-¹⁹F) | Not specified | -90 | Not specified |
| ²J(¹³C-¹⁹F) | Not specified | -90 | Not specified |
| ³J(¹³C-¹⁹F) (triplet at RT) | 4.7 | Room Temperature | Not specified |
| ³J(¹³C-¹⁹F) (doublet at -90°C) | 9.5 | -90 | Not specified |
Data for ¹⁹F couplings sourced from Jonas, J.; Allerhand, A.; Gutowsky, H. S. J. Chem. Phys. 1965, 42, 3396-3401. Data for ¹³C couplings sourced from Roberts, J. D.; Weigert, F. J.; Kroschwitz, J. I.; Reich, H. J. J. Am. Chem. Soc. 1970, 92, 1338-1347.
Visualizations
Chair Interconversion of this compound
Caption: Chair interconversion pathway for this compound.
(Note: The placeholder image URLs in the DOT script above would need to be replaced with actual images of the molecular conformations for the diagram to render correctly.)
Experimental Workflow for Conformational Analysis
Caption: Workflow for NMR-based conformational analysis.
Conclusion
The conformational analysis of this compound reveals a fascinating interplay of steric and stereoelectronic effects. While the two chair conformers are degenerate, the barrier to their interconversion provides critical information about the molecule's flexibility and the forces governing its structure. The anomeric-like interaction between the geminal fluorine atoms plays a significant role in stabilizing the chair conformation. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with fluorinated cyclohexanes. A deeper understanding of these fundamental principles is essential for the rational design of molecules with desired three-dimensional structures and, consequently, optimized biological activity and physicochemical properties. Further high-level computational studies and a dedicated gas-phase electron diffraction experiment would provide even more precise structural data and a more complete picture of the conformational landscape of this important molecule.
References
An In-depth Technical Guide on the Theoretical Calculations of 1,1-Difluorocyclohexane Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical calculations underpinning the conformational stability of 1,1-difluorocyclohexane. It aims to provide a comprehensive overview of the computational methodologies, key findings, and the intramolecular forces that govern its structural preferences. This information is critical for the rational design of fluorinated molecules in medicinal chemistry and materials science.
Core Concepts in the Stability of this compound
The stability of this compound is a subject of significant interest in computational chemistry due to the intriguing interplay of various intramolecular interactions. Unlike monofluorinated cyclohexane, where the fluorine atom preferentially occupies the equatorial position to minimize steric strain, the geminal difluoro substitution introduces more complex stereoelectronic effects.
Quantum-chemical studies have been instrumental in elucidating the factors that contribute to the conformational preferences of difluorinated cyclohexanes.[1] For this compound, a significant stabilizing factor is the anomeric-like hyperconjugative interaction.[1] This involves the donation of electron density from the lone pair of one fluorine atom (nF) to the antibonding orbital of the adjacent carbon-fluorine bond (σCF).[1] This nF → σCF interaction is substantial, contributing significantly to the overall stability of the molecule.[1]
While this anomeric effect is a dominant stabilizing force, other interactions also play a role. These include electrostatic interactions, such as the repulsion between the two polar C-F bonds, and steric effects.[1] The balance of these forces ultimately determines the molecule's preferred geometry and energy.
Quantitative Analysis of Isomeric Stability
Theoretical calculations provide valuable quantitative data on the relative stabilities of different difluorocyclohexane isomers. Density Functional Theory (DFT) is a commonly employed computational method for this purpose. The following table summarizes the relative Gibbs free energies of various difluorocyclohexane isomers, highlighting the notable stability of the 1,1-isomer.
| Isomer | Relative Gibbs Free Energy (kcal/mol) |
| This compound | -6.4 |
| trans-1,4-difluorocyclohexane (diaxial) | -0.3 |
| cis-1,3-difluorocyclohexane (diequatorial) | Data Not Available |
| trans-1,3-difluorocyclohexane | Data Not Available |
| cis-1,2-difluorocyclohexane | Data Not Available |
| trans-1,2-difluorocyclohexane (diequatorial) | Data Not Available |
| trans-1,2-difluorocyclohexane (diaxial) | Data Not Available |
| cis-1,4-difluorocyclohexane | Data Not Available |
Table 1: Relative Gibbs free energies of difluorocyclohexane isomers. The formation of the 1,1-isomer is the most exothermic, indicating its high stability.[1] Note: Specific relative energy values for all isomers were not available in the provided search results.
The significant exothermicity associated with the formation of this compound underscores the potent stabilizing effect of the geminal difluoro substitution, largely attributed to the aforementioned anomeric-like interactions.[1]
Computational Methodology
The theoretical investigation of this compound's stability typically involves a multi-step computational workflow. High-level ab initio and DFT calculations are the methods of choice for obtaining accurate energetic and geometric parameters.
Typical Experimental Protocol (Computational):
-
Structure Generation: Initial 3D coordinates of the this compound molecule in its chair conformation are generated.
-
Geometry Optimization: The initial structure is subjected to geometry optimization to find the minimum energy conformation. This is typically performed using a specific level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.
-
Energy Calculation: Single-point energy calculations are then carried out at a higher level of theory or with a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain more accurate electronic energies.
-
Thermodynamic Analysis: From the frequency calculations, thermodynamic properties such as Gibbs free energy can be determined, allowing for the comparison of the relative stabilities of different conformers and isomers.
-
Analysis of Intramolecular Interactions: To understand the origins of the observed stability, further analyses are often conducted. These can include:
-
Natural Bond Orbital (NBO) Analysis: To quantify hyperconjugative interactions, such as the nF → σ*CF anomeric effect.
-
Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density distribution and characterize chemical bonds and non-covalent interactions.
-
Non-Covalent Interaction (NCI) Analysis: To visualize and characterize weak interactions within the molecule.
-
Visualizing Computational Workflows and Equilibria
Computational Workflow for Stability Analysis
Caption: A typical workflow for the theoretical calculation of molecular stability.
Conformational Equilibrium of Cyclohexanes
Caption: Interconversion between chair and boat conformations in cyclohexanes.
References
The Anomeric Effect in 1,1-Difluorocyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The anomeric effect, a fundamental stereoelectronic phenomenon, plays a crucial role in determining the conformational preferences of substituted cyclohexanes. In the case of 1,1-difluorocyclohexane, this effect leads to a notable stabilization of conformations where a fluorine atom occupies an axial position, counteracting the expected steric preference for the equatorial position. This in-depth technical guide explores the core principles of the anomeric effect in this compound, presenting key quantitative data, detailed experimental and computational methodologies, and visual representations of the underlying interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, materials science, and related fields where the strategic incorporation of fluorine is paramount.
Introduction
Fluorine's unique properties, including its high electronegativity and small van der Waals radius, make it a valuable element in the design of novel molecules with tailored physicochemical and biological properties. The introduction of geminal difluoro groups into a cyclohexane ring significantly influences its conformational behavior. The anomeric effect in this compound arises from the interaction between the lone pair electrons of one fluorine atom and the antibonding orbital (σ) of the adjacent carbon-fluorine bond. This hyperconjugative interaction, specifically an nF → σC-F donation, stabilizes the conformation where the C-F bonds are gauche to each other, which is achieved when one fluorine is axial and the other is equatorial. This guide will delve into the theoretical underpinnings, experimental validation, and computational analysis of this effect.
Theoretical Basis of the Anomeric Effect
The primary driving force behind the anomeric effect in this compound is a stereoelectronic interaction. This can be understood through two main theoretical frameworks: hyperconjugation and dipole-dipole interactions.
-
Hyperconjugation: The dominant explanation for the anomeric effect is the stabilizing interaction between the lone pair electrons (n) of one fluorine atom and the antibonding orbital (σ*) of the adjacent C-F bond. This nF → σC-F interaction is maximized when the lone pair and the antibonding orbital are anti-periplanar, a geometric arrangement that occurs in the chair conformation of this compound. This delocalization of electron density from the fluorine lone pair into the σC-F orbital lowers the overall energy of the molecule.
-
Dipole-Dipole Interactions: An older explanation, which is now considered a contributing but not the primary factor, involves the minimization of dipole-dipole repulsion. In a hypothetical conformation with two equatorial fluorine atoms, the C-F bond dipoles would be oriented in a way that leads to significant repulsion. By adopting a conformation with one axial and one equatorial fluorine, the angle between the dipoles increases, reducing this unfavorable electrostatic interaction.
Quantum-chemical studies have highlighted the importance of both nF → σ*CF hyperconjugation and electrostatic interactions in governing the stability of difluorinated cyclohexanes.[1]
Quantitative Data
The conformational preferences and structural parameters of this compound have been investigated through both experimental and computational methods. The following tables summarize key quantitative data.
Table 1: Conformational and Activation Energies
| Parameter | Value | Method | Reference |
| ΔH‡ (in CS2) | 9.0 kcal/mol | 19F NMR Line-shape analysis | [2] |
| ΔG‡ (at 228 K in CS2) | 9.8 kcal/mol | 19F NMR Line-shape analysis | [2] |
| ΔS‡ (in CS2) | -3.3 eu | 19F NMR Line-shape analysis | [2] |
| ΔH‡ (in CFCl3) | 8.6 kcal/mol | 19F NMR Line-shape analysis | [2] |
| ΔG‡ (at 228 K in CFCl3) | 9.8 kcal/mol | 19F NMR Line-shape analysis | [2] |
| ΔS‡ (in CFCl3) | -5.0 eu | 19F NMR Line-shape analysis | [2] |
Table 2: NMR Spectroscopic Data (Low Temperature)
| Parameter | Value (Hz) | Nuclei Involved | Temperature | Reference |
| 3JCF (triplet at RT) | 4.7 | C3, Fa, Fe | Room Temp | [3][4] |
| 3JCF (doublet at -90°C) | 9.5 | C3, Fe | -90 °C | [3][4] |
| JFF | 235.3 | Fa, Fe | Low Temp | [2] |
| J(Hax-Fax) | 34.3 | Hax, Fax | Low Temp | [2] |
| J(Heq-Fax) | 11.5 | Heq, Fax | Low Temp | [2] |
Note: The collapse of the C-3 triplet to a doublet at low temperature provides strong evidence for a stereospecific coupling, proposed to be between the equatorial fluorine and the C-3 carbon.[3][4]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved via the deoxofluorination of cyclohexanone. Modern fluorinating agents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.
Materials:
-
Cyclohexanone
-
Deoxo-Fluor® or DAST
-
Anhydrous Dichloromethane (CH2Cl2)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).
-
Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (to an approximate concentration of 0.2 M).
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) or DAST (1.2 - 1.5 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Low-Temperature NMR Spectroscopy
To observe the individual conformers and measure their distinct NMR parameters, low-temperature NMR spectroscopy is essential.
Instrumentation:
-
NMR Spectrometer equipped with a variable temperature probe.
-
NMR tubes suitable for low-temperature work.
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent that remains liquid at the target low temperatures and does not interfere with the signals of interest (e.g., CS2, CFCl3, or deuterated solvents like CD2Cl2).
-
Transfer the solution to an NMR tube and seal it.
Experimental Procedure:
-
Tuning and Shimming: Tune and shim the spectrometer at room temperature to obtain optimal resolution.
-
Cooling: Gradually lower the temperature of the probe to the desired setpoint (e.g., -90 °C). Allow sufficient time for the sample to equilibrate at each temperature step.
-
Data Acquisition: Acquire 19F and proton-decoupled 13C NMR spectra at the low temperature. Use appropriate pulse sequences and acquisition parameters to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectra to determine chemical shifts and coupling constants for the distinct axial and equatorial fluorine signals and the coupled carbon signals.
Computational Methodology
Computational chemistry provides invaluable insights into the energetics and electronic structure underlying the anomeric effect. Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly used. Natural Bond Orbital (NBO) analysis is particularly useful for quantifying hyperconjugative interactions.
Geometry Optimization and Energy Calculation
Software: Gaussian, ORCA, etc.
Protocol:
-
Input Structure: Build the chair conformation of this compound.
-
Method Selection: Choose a suitable level of theory and basis set. For accurate results, a method that accounts for electron correlation is recommended, such as B3LYP or M06-2X for DFT, or MP2 for post-Hartree-Fock methods. A Pople-style basis set with diffuse and polarization functions (e.g., 6-311+G(d,p)) is a good starting point.
-
Calculation Type: Perform a geometry optimization (Opt) followed by a frequency calculation (Freq) to ensure the optimized structure is a true minimum (no imaginary frequencies).
-
Solvation Model: To simulate solution-phase behavior, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM).
-
Energy Analysis: The output will provide the electronic energy of the optimized conformer. The relative energy difference between conformers can be calculated from their total electronic energies (including zero-point vibrational energy correction).
Natural Bond Orbital (NBO) Analysis
Software: Gaussian with NBO6 or NBO7 module.
Protocol:
-
Input File Preparation: Use the optimized geometry from the previous step. Add the Pop=NBO keyword to the route section of the Gaussian input file.
-
NBO Analysis Keywords: For a detailed analysis of hyperconjugative interactions, include a separate $nbo keylist in the input file. For example, to analyze the nF → σ*C-F interactions, you can specify these orbitals for a second-order perturbation theory analysis.
-
Execution and Interpretation: Run the Gaussian calculation. The output file will contain a detailed NBO analysis section. Look for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis". This table will list the donor and acceptor orbitals and the corresponding stabilization energy (E(2)), which quantifies the strength of the hyperconjugative interaction.
Visualizations
The following diagrams illustrate key concepts and workflows related to the anomeric effect in this compound.
Caption: Hyperconjugative interaction in this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Computational workflow for analyzing the anomeric effect.
Conclusion
The anomeric effect in this compound is a powerful illustration of how subtle stereoelectronic interactions can dictate molecular conformation, overriding classical steric considerations. A thorough understanding of this effect, grounded in both experimental data and computational analysis, is essential for the rational design of fluorinated molecules in drug discovery and materials science. This guide provides a foundational framework, including practical methodologies, for researchers to investigate and leverage the anomeric effect in their own work. The interplay of hyperconjugation and electrostatics in this seemingly simple molecule continues to be an area of active research, with implications for the broader field of physical organic chemistry.
References
An In-depth Technical Guide to the Dipole Moment of 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipole moment of 1,1-difluorocyclohexane, a molecule of interest in medicinal chemistry and materials science due to the unique properties conferred by its gem-difluoro moiety. This document consolidates experimental and computational data, outlines relevant experimental methodologies, and illustrates the underlying molecular principles governing its polarity.
Core Concepts: Dipole Moment in Molecular Analysis
A molecule's dipole moment (µ) is a measure of its net molecular polarity, arising from the vector sum of individual bond dipoles. It is a critical parameter in understanding intermolecular interactions, solubility, and the overall electronic distribution within a molecule. For drug development professionals, molecular polarity is a key determinant of a compound's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and target binding affinity.
Quantitative Data Summary
The dipole moment of this compound has been determined through both experimental measurements and computational modeling. The available data are summarized in the table below for clear comparison.
| Parameter | Value (Debye, D) | Method/Level of Theory | Phase | Reference |
| Experimental Value | 2.556 ± 0.010 | Microwave Spectroscopy or similar high-resolution technique | Gas | [1] |
| Computational Value | 2.6 | Quantum Chemical Methods | Gas | [1] |
Conformational Influence on the Dipole Moment of this compound
This compound exists predominantly in a chair conformation. The net dipole moment of the molecule is a result of the vector addition of the two C-F bond dipoles. Due to the tetrahedral geometry at the C1 carbon, the two C-F bonds are not diametrically opposed, leading to a significant molecular dipole.
The stability of the this compound isomer is noteworthy. Quantum chemical studies indicate that its formation is exothermic. This stability is attributed to a stabilizing anomeric-like hyperconjugative interaction, specifically an nF → σ*CF interaction, which occurs despite the inherent repulsion between the two fluorine atoms.[1]
The following diagram illustrates the origin of the net dipole moment in the chair conformation of this compound.
Experimental Protocols for Dipole Moment Determination
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[2][3] For a molecule to be microwave active, it must possess a permanent dipole moment. The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is used to determine the magnitude of the dipole moment.
A generalized workflow for determining the dipole moment of a volatile compound like this compound using microwave spectroscopy is presented below.
Dielectric Constant Measurement
This method involves measuring the dielectric constant of dilute solutions of the polar substance in a non-polar solvent.[4][5][6][7] The dipole moment is then calculated using the Debye equation or related formalisms.
Key Steps:
-
Solution Preparation: A series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or cyclohexane) are prepared with accurately known concentrations.
-
Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a capacitance bridge or a heterodyne beat method at a constant temperature.
-
Density and Refractive Index Measurement: The density and refractive index of each solution are also measured.
-
Data Analysis: The molar polarization of the solute at infinite dilution is determined by extrapolating the experimental data. The dipole moment is then calculated from this value.
Computational Protocol
Quantum chemical calculations are a powerful tool for predicting and understanding molecular properties, including dipole moments.
Generalized Computational Workflow:
-
Structure Optimization: The geometry of the this compound molecule is optimized using a suitable level of theory and basis set (e.g., Density Functional Theory (DFT) with a basis set like 6-311+G(d,p) or higher).
-
Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Dipole Moment Calculation: The dipole moment is then calculated from the resulting wavefunction of the optimized geometry.
The close agreement between the experimental (2.556 ± 0.010 D) and a computationally derived value (2.6 D) lends confidence to both the experimental measurement and the theoretical model used.[1]
Conclusion
The dipole moment of this compound is a significant molecular property, with a well-established experimental value of approximately 2.56 D, supported by computational studies. This polarity arises from the geminal C-F bonds in its stable chair conformation. Understanding the dipole moment of this and related fluorinated cyclohexanes is crucial for the rational design of novel molecules with tailored physicochemical properties for applications in drug discovery and materials science. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation of such important molecular parameters.
References
- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. homepages.uni-regensburg.de [homepages.uni-regensburg.de]
- 6. Dielectric Constant and Dipole Moment | Pharmaguideline [pharmaguideline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
The Dynamic Landscape of 1,1-Difluorocyclohexane: An In-depth Technical Guide to its Ring Inversion Barrier
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring inversion barrier of 1,1-difluorocyclohexane, a fundamental process in conformational analysis with significant implications for the design and understanding of fluorinated molecules in medicinal chemistry and materials science. By examining the thermodynamic parameters, experimental methodologies, and theoretical underpinnings of this process, this document serves as a detailed resource for professionals in the field.
Quantitative Analysis of the Ring Inversion Barrier
The rotational barrier to ring inversion of this compound has been determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. The key thermodynamic parameters—Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—quantify the energy landscape of this conformational change.
A seminal study by Jonas, Allerhand, and Gutowsky in 1965 provided precise measurements of these parameters in two different solvents, carbon disulfide (CS₂) and trichlorofluoromethane (CFCl₃), through a complete line-shape analysis of the ¹⁹F NMR spectra.[1] These results are summarized in the table below.
| Solvent (1:1 vol/vol) | ΔG‡ (kcal/mol) at T_c | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Coalescence Temp. (T_c) (K) |
| Carbon Disulfide (CS₂) | 9.8 | 9.0 | -3.3 | 228 |
| Trichlorofluoromethane (CFCl₃) | 9.8 | 8.6 | -5.0 | 228 |
Table 1: Experimental Thermodynamic Parameters for the Ring Inversion of this compound. Data sourced from Jonas et al. (1965).[1]
The negative entropy of activation in both solvents is a characteristic feature of cyclohexane ring inversions. It suggests a more ordered, or less conformationally mobile, transition state compared to the ground state chair conformation.
Conformational Pathway of Ring Inversion
The ring inversion of this compound proceeds from one chair conformation to the other through a series of higher-energy intermediates and transition states. The generally accepted pathway for cyclohexane and its derivatives involves the following key conformations:
The process begins with one chair conformer, passes through a high-energy half-chair transition state to a twist-boat intermediate. The twist-boat can then pass through a boat transition state to another twist-boat conformation, which subsequently traverses another half-chair transition state before settling into the inverted chair conformation. For this compound, the two chair conformations are degenerate.
Experimental and Computational Protocols
Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
The determination of the ring inversion barrier of this compound is a classic application of dynamic NMR (DNMR) spectroscopy. This technique allows for the study of the rates of chemical exchange processes that are on the timescale of the NMR experiment.
The general workflow for a DNMR experiment to determine the ring inversion barrier is as follows:
Computational Chemistry Methods
Theoretical calculations, particularly ab initio and density functional theory (DFT) methods, are powerful tools for investigating the conformational landscape of molecules like this compound. These methods can be used to:
-
Calculate the relative energies of the ground state (chair) and higher-energy conformations (twist-boat, boat).
-
Locate and characterize the transition state structures for the ring inversion process.
-
Compute the vibrational frequencies to confirm the nature of the stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.
A typical computational workflow for studying the ring inversion barrier would involve:
-
Geometry Optimization: The structures of the chair, twist-boat, and transition state conformers are optimized to find the minimum energy geometries at a chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-31G*, cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the chair and twist-boat are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the ring inversion motion.
-
Energy Calculations: Single-point energy calculations at a higher level of theory can be performed on the optimized geometries to obtain more accurate energy differences.
-
Thermodynamic Analysis: The calculated vibrational frequencies are used to compute the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and entropy, which allows for the calculation of the Gibbs free energy of activation at a given temperature.
Conclusion
The ring inversion of this compound presents a well-characterized example of dynamic conformational isomerism. The experimentally determined activation barrier of approximately 9.8 kcal/mol at 228 K highlights a significant energy requirement for this process. The detailed understanding of this barrier, facilitated by DNMR spectroscopy and computational chemistry, is crucial for predicting the conformational behavior of more complex fluorinated molecules. For drug development professionals and materials scientists, this knowledge is invaluable for designing molecules with specific three-dimensional structures and dynamic properties, which are often critical for biological activity and material performance.
References
Methodological & Application
Application Notes and Protocols for 1,1-Difluorocyclohexane as a Non-Polar Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Difluorocyclohexane is a fluorinated cyclic alkane that presents unique properties as a non-polar solvent for a variety of applications in research, organic synthesis, and drug development. The geminal difluoro-substitution on the cyclohexane ring significantly alters the physicochemical properties compared to its non-fluorinated analog, cyclohexane. These modifications, including changes in polarity, density, and solvent-solute interactions, can be leveraged to influence reaction outcomes, improve solubility of specific compounds, and provide a unique medium for chemical processes. The incorporation of fluorine can enhance metabolic stability and binding affinity of drug candidates.[1][2][3]
These application notes provide a summary of the known properties of this compound and detailed protocols for its use as a non-polar solvent in common laboratory procedures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its effective application as a solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀F₂ | [4] |
| Molecular Weight | 120.14 g/mol | [4] |
| CAS Number | 371-90-4 | [5] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Purity | >98.0% (GC) | [6] |
| Storage Temperature | Room temperature (recommended in a cool and dark place, <15°C) | [6] |
| Topological Polar Surface Area | 0 Ų | [5] |
Health and Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statement | H225: Highly flammable liquid and vapor. | [5] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof electrical/ventilating/lighting equipment.P242: Use non-sparking tools.P243: Take action to prevent static discharges.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].P370+P378: In case of fire: Use appropriate media to extinguish.P403+P235: Store in a well-ventilated place. Keep cool.P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [5] |
Applications in Organic Synthesis
Due to its non-polar nature and unique fluorine substitution, this compound can be a valuable solvent for a range of organic reactions, particularly those involving non-polar reactants and intermediates. Its altered solvent properties may offer advantages in terms of reaction kinetics, selectivity, and impurity profiles compared to traditional non-polar solvents.
General Protocol for a Chemical Reaction in this compound under Inert Atmosphere
This protocol outlines a general procedure for conducting a chemical reaction using this compound as a solvent under an inert atmosphere, which is crucial for reactions involving air- or moisture-sensitive reagents.[7][8][9][10]
Materials:
-
This compound (anhydrous)
-
Reactants and reagents
-
Anhydrous work-up and purification solvents
-
Round-bottom flask and appropriate glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with manifold or balloon
-
Septa, needles, and syringes
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns, etc.)
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar and a condenser (if refluxing is required). Seal the flask with a septum.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes. Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a gas bubbler or a balloon filled with the inert gas.
-
Addition of Reactants: Add the solid reactants to the flask under a positive flow of inert gas. Dissolve the solids in the appropriate volume of anhydrous this compound, introduced via a syringe.
-
Addition of Liquid Reagents: Add liquid reagents via a syringe through the septum.
-
Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Reaction Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of an appropriate reagent (e.g., water, saturated aqueous ammonium chloride). Transfer the mixture to a separatory funnel for liquid-liquid extraction.[11][12][13][14]
-
Extraction: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the this compound and any other volatile solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using standard techniques such as column chromatography, recrystallization, or distillation.[15][16]
Caption: General workflow for an organic synthesis experiment.
Solubility Determination
Determining the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in drug development.[17][18][19][20][21] The following protocol provides a standardized method for assessing the solubility of a compound in this compound.
Protocol for Solubility Determination using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[17]
Materials:
-
This compound
-
Compound of interest (e.g., API, intermediate)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Validated analytical method for concentration determination (e.g., HPLC, UV-Vis spectroscopy)
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of this compound.
-
Equilibration: Seal the vials and place them on an orbital shaker or stirrer at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Sample Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the compound in the diluted solution using a validated analytical method.
-
Solubility Calculation: Calculate the solubility of the compound in this compound, typically expressed in mg/mL or mol/L.
Caption: Workflow for determining the solubility of a compound.
Conclusion
This compound holds promise as a specialized non-polar solvent in research and development, particularly within the pharmaceutical industry. Its unique properties, stemming from the geminal difluoro substitution, may offer advantages in specific applications. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their work. It is important to note that while the theoretical basis for its application is strong, comprehensive experimental data on its performance as a solvent is not widely available. Therefore, it is recommended that researchers conduct initial validation experiments for their specific systems.
References
- 1. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 371-90-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. studymind.co.uk [studymind.co.uk]
- 16. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 19. who.int [who.int]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Exploring the Solubility of Organic Compounds in 1,1-Difluorocyclohexane for Pharmaceutical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of drug discovery and development, the solubility of an organic compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy. The strategic use of fluorinated solvents is emerging as a valuable tool for solubilizing complex and often lipophilic drug candidates. 1,1-Difluorocyclohexane, a fluorinated cyclic alkane, presents itself as a potentially valuable solvent in this context. Its unique properties, derived from the introduction of fluorine atoms, may offer advantages in solubilizing a range of organic compounds, particularly those that are non-polar or themselves fluorinated. This document provides a detailed protocol for determining the solubility of organic compounds in this compound and discusses its potential applications.
Fluorinated solvents are known for their unique characteristics, including high thermal and chemical stability, and a distinct ability to dissolve fluorine-rich compounds.[1] These properties make them suitable for a variety of applications in organic synthesis and drug formulation. While specific experimental data on the solubility of a wide range of organic compounds in this compound is not extensively available in public literature, its structural analogy to other fluorinated hydrocarbons suggests its utility as a non-polar solvent.
Potential Applications in Drug Development
-
Solubilization of Non-Polar and Lipophilic Compounds: Many active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, which can be a significant hurdle in their development. This compound, as a non-polar solvent, can be investigated for its capacity to dissolve such compounds, aiding in preclinical studies and formulation development.
-
Vehicle for Fluorinated Drug Candidates: A significant number of modern pharmaceuticals incorporate fluorine to enhance their metabolic stability and binding affinity. The principle of "like dissolves like" suggests that this compound could be an effective solvent for these fluorinated molecules.[1]
-
Reaction Medium for Organic Synthesis: The chemical inertness and stability of fluorinated solvents make them suitable media for various organic reactions, particularly those involving sensitive reagents or intermediates.[2]
Quantitative Solubility Data
The following table provides a template for presenting experimentally determined solubility data for various organic compounds in this compound. The data presented here is hypothetical and serves as an illustration of how results should be structured for clear comparison.
| Compound Name | Molecular Formula | Structure | Solubility in this compound (mg/mL) at 25°C | Notes |
| Ibuprofen | C₁₃H₁₈O₂ | CH₃CH(CH₃)CH₂C₆H₄CH(CH₃)COOH | Hypothetical Value: 15.2 | Non-polar, non-fluorinated |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | (Structure) | Hypothetical Value: 25.8 | Contains a trifluoromethyl group |
| Atorvastatin | C₃₃H₃₅FN₂O₅ | (Structure) | Hypothetical Value: 8.5 | Contains a fluorine atom |
| Testosterone | C₁₉H₂₈O₂ | (Structure) | Hypothetical Value: 30.1 | Non-polar steroid |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol details the steps for determining the thermodynamic (equilibrium) solubility of a solid organic compound in this compound. The shake-flask method is a widely recognized and reliable technique for solubility measurement.[3]
Materials and Equipment:
-
Test Compound: Solid organic compound of interest.
-
Solvent: this compound (high purity).
-
Apparatus:
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Procedure:
-
Preparation of Standard Solutions: a. Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. b. Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
Sample Preparation for Solubility Measurement: a. Add an excess amount of the solid test compound to a glass vial. An excess is necessary to ensure that a saturated solution is formed.[3] b. Accurately add a known volume of this compound to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each test compound.
-
Equilibration: a. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). b. Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[4]
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment. b. Carefully withdraw a sample of the supernatant using a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.
-
Sample Analysis: a. Analyze the standard solutions using HPLC to generate a calibration curve of detector response versus concentration. b. Analyze the filtered sample solutions from the solubility experiment under the same HPLC conditions. c. If necessary, dilute the sample solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Data Analysis: a. Determine the concentration of the test compound in the sample solutions by interpolating their detector response on the calibration curve. b. If the samples were diluted, multiply the measured concentration by the dilution factor to obtain the original concentration in the saturated solution. c. The calculated concentration is the solubility of the compound in this compound at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).
Visualizations
Caption: Experimental workflow for determining the solubility of an organic compound.
Safety Precautions
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
Application Notes and Protocols for 1,1-Difluorocyclohexane as a Solvent in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,1-difluorocyclohexane as a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Due to its unique physical and spectroscopic properties, it presents itself as a novel, non-standard solvent for specific applications, particularly in fluorine-19 (¹⁹F) NMR and for analytes requiring a solvent with its specific polarity and chemical inertness.
Introduction
This compound is a cyclic alkane characterized by the presence of two fluorine atoms geminally substituted on a cyclohexane ring. While extensively studied for its conformational dynamics, its application as a solvent for NMR spectroscopy is not widespread. These notes aim to provide a theoretical and practical framework for its potential utilization in this capacity. The absence of protons on the carbon at position 1 eliminates solvent signals in that region of the ¹H NMR spectrum, which could be advantageous. However, for general ¹H NMR spectroscopy, a deuterated version would be necessary to avoid overwhelming solvent signals from the other nine protons.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining its suitability for various NMR experiments and for handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀F₂ | [1] |
| Molecular Weight | 120.14 g/mol | [1] |
| Physical State | Colorless to light yellow liquid | [2] |
| Boiling Point | 101 °C | [3] |
| Specific Gravity | 1.04 (20/20 °C) | [3] |
| Refractive Index | 1.39 | [3] |
| Flash Point | 5 °C | [3] |
| Purity (typical) | >98.0% (GC) | [2] |
Spectroscopic Properties for NMR
The inherent NMR spectroscopic properties of this compound are a primary consideration for its use as a solvent.
¹H NMR Spectrum
The proton NMR spectrum of this compound is complex due to extensive H-F couplings, resulting in multiplets that can be up to 80 Hz wide. This complexity underscores the necessity of a deuterated version (this compound-d₁₀) for use as a general ¹H NMR solvent to avoid signal overlap with the analyte.
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound has been studied, and the carbon-fluorine coupling constants are known to be dependent on the geometry of the molecule.[4] At room temperature, the signal for C-3 appears as a triplet with a ³J(CF) of 4.7 Hz, which collapses to a doublet with a ³J(CF) of 9.5 Hz at -90 °C.[5]
¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum of this compound has been observed over a wide range of temperatures, from -93°C to +40°C.[6] This makes it a potentially interesting solvent for variable temperature ¹⁹F NMR studies. In a carbon disulfide solution at low temperatures, the equatorial fluorine resonance is shifted 15.64 ppm downfield from the axial fluorine, with a J(FF) of 235.3 cps.[6]
Potential Applications in NMR Spectroscopy
Based on its properties, this compound could be a valuable solvent in the following specialized areas:
-
¹⁹F NMR Spectroscopy: Its simple ¹⁹F NMR spectrum at room temperature (a single broad signal due to rapid chair inversion) and well-resolved signals at low temperatures make it a suitable medium for ¹⁹F NMR studies of fluorinated compounds. It provides a fluorine-containing environment without the reactivity of some other fluorinated solvents.
-
Variable Temperature Studies: With a boiling point of 101 °C and a freezing point that allows for studies down to at least -93 °C, it is suitable for a wide range of variable temperature NMR experiments.[6]
-
Electrochemical NMR Studies: Its chemical inertness may make it a suitable solvent for in-situ electrochemical NMR studies where solvent reactivity is a concern.
Experimental Protocols
The following protocols are proposed for the use of this compound as an NMR solvent. Note: As this is a non-standard solvent, thorough solubility and stability testing of the analyte is crucial before proceeding with NMR analysis.
Analyte Solubility Test
A logical workflow for testing the suitability of this compound as an NMR solvent for a given analyte.
Caption: Analyte Suitability Workflow.
Protocol:
-
Weigh 1-5 mg of the analyte into a clean, dry vial.
-
Add 0.5 mL of this compound.
-
Vortex or sonicate the mixture to aid dissolution.
-
Visually inspect for complete dissolution.
-
If the analyte is soluble, monitor the solution for any signs of degradation (e.g., color change, precipitation) over a period relevant to the planned NMR experiment time.
NMR Sample Preparation
A schematic outlining the steps for preparing an NMR sample using this compound.
Caption: NMR Sample Preparation.
Protocol:
-
Accurately weigh the desired amount of the analyte and dissolve it in the required volume of this compound in a clean vial.
-
Add a suitable internal standard if quantitative analysis is required. For ¹H NMR, tetramethylsilane (TMS) can be used. For ¹⁹F NMR, a common standard is trifluorotoluene.
-
Transfer the solution to a clean, dry NMR tube.
-
Cap the NMR tube securely and gently invert it several times to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube and place it in a spinner turbine.
-
Insert the sample into the NMR spectrometer.
Safety and Handling
This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[1]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.
Limitations and Considerations
-
Availability of Deuterated Form: The primary limitation for widespread use in ¹H NMR is the current lack of commercial availability of deuterated this compound. Synthesis of a deuterated version would be required for most proton NMR applications.
-
Solvent Signals: In the absence of a deuterated form, the proton signals of this compound will be present and may obscure analyte signals.
-
Cost: As a specialty chemical, the cost of this compound is likely to be higher than that of standard deuterated NMR solvents.
Conclusion
This compound presents an intriguing, albeit specialized, option as a solvent for NMR spectroscopy. Its utility is most apparent for ¹⁹F NMR and for variable temperature studies where its wide liquid range is advantageous. While its application in routine ¹H NMR is hampered by the lack of a commercially available deuterated isotopologue, for specific research questions, particularly in the field of fluorine chemistry, it warrants consideration as a novel solvent choice. Researchers are encouraged to perform thorough validation for their specific analytes and experimental conditions.
References
- 1. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 371-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
Applications of 1,1-Difluorocyclohexane in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the various fluorinated motifs, the 1,1-difluorocyclohexane group has emerged as a valuable bioisostere, primarily for carbonyl and gem-dimethyl groups. Its unique electronic properties and steric profile can lead to significant improvements in metabolic stability, lipophilicity, and target engagement. This document provides a comprehensive overview of the applications of the this compound moiety in medicinal chemistry, complete with quantitative data, detailed experimental protocols, and visualizations to guide researchers in leveraging this functional group in drug design and development.
Application Notes
The this compound moiety is most commonly employed as a bioisosteric replacement for a carbonyl group or a gem-dimethyl group. This substitution can have profound effects on a molecule's properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable position, such as a ketone or a benzylic methyl group, with a this compound can significantly enhance a compound's half-life and oral bioavailability.
-
Modulation of Physicochemical Properties: The introduction of two fluorine atoms alters the electronic distribution within the cyclohexane ring. This can influence the molecule's lipophilicity (LogP) and acidity/basicity (pKa) of nearby functional groups.[1][2] The gem-difluoro group is generally considered to be more lipophilic than a carbonyl group but less so than a gem-dimethyl group, providing a means to fine-tune this critical property for optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Conformational Rigidity and Target Binding: The this compound ring maintains a rigid chair conformation, which can help to pre-organize a molecule into a bioactive conformation for optimal binding to its biological target. The electrostatic interactions of the C-F bonds can also contribute to favorable binding interactions within a protein's active site.
A notable example of the successful application of the this compound moiety is in the development of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors.[3] In this context, replacing a benzyl nitrile moiety with a this compound group led to a significant reduction in lipophilicity (clogP), an increase in cellular potency, and improved metabolic clearance.[3]
Data Presentation
The following tables summarize the quantitative data from a study on PI3K/mTOR dual inhibitors, illustrating the impact of incorporating a this compound moiety.[3]
Table 1: In Vitro Activity and Physicochemical Properties of PI3K/mTOR Inhibitors [3]
| Compound | R | PI3Kα Ki (nM) | mTOR Ki (nM) | BT20 p-AKT (S473) IC50 (nM) | clogP | LipE (pIC50 - clogP) |
| 1 | 4-cyanobenzyl | 1.41 | 4.51 | 144 | 3.23 | 3.61 |
| 12 | cyclohexyl | 0.28 | 0.98 | 19 | 2.37 | 5.35 |
| 13 | 1,1-difluorocyclohexan-4-yl | 0.20 | 0.48 | 14 | 1.62 | 6.23 |
LipE = Lipophilic Efficiency
Table 2: In Vitro ADME Properties of PI3K/mTOR Inhibitors [3]
| Compound | R | Human Liver Microsomal Clearance (μL/min/mg) | Rat Liver Microsomal Clearance (μL/min/mg) |
| 1 | 4-cyanobenzyl | 135 | 243 |
| 12 | cyclohexyl | 49 | 108 |
| 13 | 1,1-difluorocyclohexan-4-yl | < 20 | 38 |
Experimental Protocols
Synthesis of 4-(Trifluoromethyl)-N-(4-(1,1-difluorocyclohexyl)phenyl)pyrimidin-2-amine (Analogue of Compound 13)
This protocol describes the synthesis of a representative compound containing the 1,1-difluorocyclohexyl moiety, adapted from the general synthetic route for tricyclic PI3K/mTOR inhibitors.[3]
Step 1: Synthesis of 1,1-difluorocyclohexan-4-one
-
To a solution of 1,4-cyclohexanedione (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add diethylaminosulfur trifluoride (DAST) (1.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1-difluorocyclohexan-4-one.
Step 2: Synthesis of 4-(1,1-difluorocyclohexyl)aniline
-
To a solution of 1,1-difluorocyclohexan-4-one (1 equivalent) in methanol, add aniline (1.2 equivalents) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield 4-(1,1-difluorocyclohexyl)aniline.
Step 3: Synthesis of 4-(Trifluoromethyl)-N-(4-(1,1-difluorocyclohexyl)phenyl)pyrimidin-2-amine
-
In a sealed tube, combine 4-(1,1-difluorocyclohexyl)aniline (1 equivalent), 2-chloro-4-(trifluoromethyl)pyrimidine (1.1 equivalents), and palladium(II) acetate (0.1 equivalents), Xantphos (0.2 equivalents), and cesium carbonate (2.0 equivalents) in 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the final compound.
In Vitro PI3Kα Kinase Assay
This protocol is for determining the inhibitory activity of a test compound against the PI3Kα enzyme.
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% TWEEN® 20.
-
Serially dilute the test compound in 100% DMSO.
-
Add the PI3Kα enzyme, the test compound, and a lipid substrate (e.g., PIP2) to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing ADP-Glo™ Kinase Assay reagents (Promega).
-
Measure the luminescence signal, which is proportional to the amount of ADP produced.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based p-AKT (S473) Inhibition Assay
This protocol measures the ability of a compound to inhibit the phosphorylation of AKT at serine 473 in a cellular context, a downstream marker of PI3K/mTOR pathway activation.
-
Seed BT20 breast cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and determine the total protein concentration.
-
Use a sandwich ELISA or a similar immunoassay to measure the levels of phosphorylated AKT (S473) and total AKT.
-
Normalize the p-AKT signal to the total AKT signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Caption: PI3K/mTOR signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of (S)-1-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine (BMS-986176/LX-9211): A Highly Selective, CNS Penetrable, and Orally Active Adaptor Protein-2 Associated Kinase 1 Inhibitor in Clinical Trials for the Treatment of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 1,1-Difluorocyclohexane Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into cyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1,1-difluorocyclohexane motif, in particular, serves as a crucial bioisostere for carbonyl groups, enhancing metabolic stability, modulating lipophilicity, and improving binding affinity of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives, with a focus on the widely employed deoxofluorination of cyclohexanones.
The prevalence of the gem-difluorocyclohexane moiety in pharmaceuticals underscores its importance. For instance, the antiretroviral drug Maraviroc, the acute myeloid leukemia treatment Ivosidenib, and the von Hippel-Lindau disease therapeutic Belzutifan all feature a difluorocyclohexane group, highlighting its significance in developing effective treatments.[1][2][3]
Core Synthetic Strategy: Deoxofluorination of Cyclohexanones
The most direct and common method for synthesizing this compound derivatives is the deoxofluorination of the corresponding cyclohexanone precursors. This reaction replaces the carbonyl oxygen with two fluorine atoms. Key reagents for this transformation include Diethylaminosulfur Trifluoride (DAST) and the more thermally stable analog, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).[4][5]
General Reaction Scheme:
Caption: General deoxofluorination of a cyclohexanone derivative.
Quantitative Data Summary
The choice of fluorinating agent and reaction conditions can significantly impact the yield of the desired this compound derivative. Below is a summary of reported yields for various deoxofluorination reactions.
| Starting Material | Fluorinating Agent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Methylcyclohexanone | Deoxo-Fluor® | Dichloromethane | Room Temp. | 12-24 | Not specified | [4] |
| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | Neat | 85 °C | 24 | 75 | [5] |
| Cyclooctanone | DAST | Not specified | Not specified | Not specified | 70 | [6] |
| Ethyl 4-oxocyclohexanecarboxylate | DAST | Dichloromethane | 0 °C to rt | Not specified | High | [7][8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,1-Difluoro-3-methylcyclohexane from 3-Methylcyclohexanone using Deoxo-Fluor®[4]
This protocol details the synthesis of 1,1-difluoro-3-methylcyclohexane, a representative example of the deoxofluorination of a substituted cyclohexanone.
Materials:
-
3-Methylcyclohexanone
-
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Silica gel
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-methylcyclohexanone in anhydrous dichloromethane to a concentration of approximately 0.2 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: While stirring, slowly add 1.5 to 2.0 equivalents of Deoxo-Fluor® to the solution via syringe. Caution: This addition can be exothermic.
-
Reaction: Allow the mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Carefully and slowly pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate to quench the reaction. Caution: This will cause gas evolution (CO₂).
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield pure 1,1-difluoro-3-methylcyclohexane.
Caption: Experimental workflow for the synthesis of 1,1-Difluoro-3-methylcyclohexane.
Protocol 2: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid[7][8]
This protocol describes the hydrolysis of ethyl 4,4-difluorocyclohexanecarboxylate to the corresponding carboxylic acid, a key building block for the synthesis of Maraviroc.
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve ethyl 4,4-difluorocyclohexanecarboxylate (1 equivalent) in a mixture of THF and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (approximately 5 equivalents) to the solution and stir vigorously at room temperature overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate.
-
Acidification: Adjust the pH of the aqueous layer to 4 with 1 M HCl.
-
Extraction: Separate the organic and aqueous layers. Extract the aqueous layer one more time with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration: Concentrate the solution to dryness under reduced pressure to afford 4,4-difluorocyclohexanecarboxylic acid as a white solid (reported yield: 97%).
-
Characterization: The product can be characterized by NMR spectroscopy. ¹H NMR (400 MHz, DMSO-d₆): δ 12.28 (s, 1H), 2.40 (m, 1H), 2.02-1.75 (m, 6H), 1.59 (m, 2H).[7][8]
Mechanism of Deoxofluorination
The geminal difluorination of a ketone with DAST or Deoxo-Fluor® is believed to proceed through the following mechanistic steps:
Caption: Proposed mechanism for the deoxofluorination of a ketone.
Conclusion
The synthesis of this compound derivatives via deoxofluorination of cyclohexanones is a robust and widely applicable method. The protocols and data presented here provide a solid foundation for researchers to successfully synthesize these valuable building blocks for applications in drug discovery and materials science. Careful selection of the fluorinating agent and optimization of reaction conditions are crucial for achieving high yields and purity.
References
- 1. An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis method of Ivosidenib_Chemicalbook [chemicalbook.com]
- 3. Synthesis of the Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitor, 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan); Efficient Replication of Established Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 4,4-Difluorocyclohexanecarboxylic acid | 122665-97-8 [chemicalbook.com]
Application Notes and Protocols for Reaction Kinetics in 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1,1-Difluorocyclohexane as a Solvent
This compound is a fluorinated cycloalkane that presents a unique combination of properties, making it a potentially valuable solvent for specific applications in chemical kinetics, particularly in the realm of drug discovery and development. Its structure, featuring a gem-difluoro group on a cyclohexane ring, imparts a distinct polarity and inertness profile.
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The use of a fluorinated solvent like this compound can offer a unique reaction environment that may influence reaction rates and selectivities, especially for reactions involving fluorinated substrates.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of a solvent is paramount for its application in kinetic studies. Below is a summary of the known and estimated properties of this compound, with a comparison to its non-fluorinated analog, cyclohexane.
| Property | This compound | Cyclohexane | Reference/Estimation Basis |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₂ | - |
| Molecular Weight ( g/mol ) | 120.14 | 84.16 | - |
| Boiling Point (°C) | 101 | 80.7 | [1][2] |
| Density (g/mL at 20°C) | 1.04 | 0.779 | [1][2] |
| Dipole Moment (Debye) | 2.56 | 0 | [3] |
| Dielectric Constant (ε) | ~4-6 (Estimated) | 2.02 | Estimated based on dipole moment |
| Viscosity (cP at 20°C) | ~1.5-2.0 (Estimated) | 0.98 | Estimated based on fluorinated alkanes[4] |
| Polarity | Low to Moderate Polarity, Aprotic | Non-polar, Aprotic | Based on dipole moment and structure |
| Chemical Reactivity | Generally inert | Generally inert | - |
Estimation Rationale:
-
Dielectric Constant: The significant dipole moment of this compound (2.56 D) suggests a higher dielectric constant than the non-polar cyclohexane (0 D).[3] A reasonable estimate would place it in the range of weakly polar aprotic solvents.
-
Viscosity: Fluorinated hydrocarbons tend to have higher viscosities than their non-fluorinated counterparts.[4] Therefore, the viscosity of this compound is estimated to be higher than that of cyclohexane.
Potential Applications in Reaction Kinetics
Based on its properties, this compound is a promising solvent for studying reactions that benefit from an inert, aprotic, and moderately polar environment.
-
Radical Reactions: Its inertness makes it suitable for radical chain reactions, where the solvent should not participate in the reaction. Free radical reactions are often less sensitive to solvent polarity.[5]
-
Reactions of Fluorinated Compounds: For kinetic studies of reactions involving fluorinated substrates, using a fluorinated solvent can enhance solubility and potentially lead to "fluorous phase" effects that can influence reaction pathways.
-
Organometallic Chemistry: The moderate polarity and coordinating ability (via fluorine lone pairs) may be beneficial for certain organometallic catalytic cycles.
Hypothetical Kinetic Study: Radical Bromination of a Hydrocarbon
This section outlines a hypothetical kinetic study of the radical bromination of adamantane in this compound, a classic example of a reaction well-suited for a non-polar, inert solvent.
Reaction Scheme
The overall reaction is the substitution of a tertiary hydrogen atom on adamantane with a bromine atom, initiated by a radical initiator like azobisisobutyronitrile (AIBN) and using N-bromosuccinimide (NBS) as the bromine source.
Caption: Reaction scheme for the radical bromination of adamantane.
Experimental Protocol: Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
Materials:
-
Adamantane
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN), recrystallized
-
This compound (anhydrous)
-
Internal standard (e.g., dodecane)
-
Thermostatted reaction vessel with a reflux condenser and magnetic stirrer
-
Inert gas supply (e.g., Argon or Nitrogen)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of adamantane and the internal standard (dodecane) in this compound of a known concentration.
-
Prepare a stock solution of NBS and AIBN in this compound of a known concentration.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel under an inert atmosphere, add a known volume of the adamantane/internal standard stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 80°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a known volume of the pre-heated NBS/AIBN stock solution to the reaction vessel. Start the timer immediately (t=0).
-
-
Sampling:
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a radical scavenger (e.g., hydroquinone in a suitable solvent) and cooling it in an ice bath.
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS to determine the concentrations of adamantane and 1-bromoadamantane relative to the internal standard.
-
-
Data Processing:
-
Plot the concentration of adamantane versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment at different initial concentrations of reactants to determine the order of the reaction with respect to each component.
-
Repeat the entire set of experiments at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius plot.
-
References
Application Note & Protocol: Synthesis of 1,1-Difluorocyclohexane via Deoxofluorination
Audience: Researchers, scientists, and drug development professionals.
Introduction
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry and materials science, often leading to significant improvements in metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group is a particularly important structural motif as it can serve as a non-hydrolyzable bioisostere for a carbonyl group. The deoxofluorination of ketones is a primary method for accessing these valuable 1,1-difluoroalkanes. This document provides a detailed protocol for the synthesis of 1,1-difluorocyclohexane from cyclohexanone using modern deoxofluorinating agents.
The conversion of cyclohexanone to this compound is achieved through the replacement of the carbonyl oxygen with two fluorine atoms.[1] This transformation is effectively carried out using aminodifluorosulfinium salts such as Diethylaminosulfur Trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®), and aminodifluorosulfinium tetrafluoroborates (XtalFluor).[2][3] These reagents offer reliable methods for geminal difluorination under relatively mild conditions.[3]
Data Presentation: Comparison of Common Deoxofluorinating Agents
The choice of fluorinating agent can significantly impact reaction efficiency, safety, and cost. Below is a summary of commonly used reagents for the deoxofluorination of ketones.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Advantages | Key Disadvantages |
| DAST | (C₂H₅)₂NSF₃ | 161.2 | Readily available and effective for a broad range of substrates.[1] | Thermally unstable; can decompose explosively at temperatures above 90°C.[1] |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | 221.24 | More thermally stable than DAST, often resulting in higher yields.[1][3] | Higher cost compared to DAST.[1] |
| XtalFluor-E | [Et₂NSF₂]BF₄ | 228.98 | Crystalline solid, stable, and easy to handle.[2] Can be used for a wide range of functional groups.[4] | Often requires an activating agent like a trialkylamine trihydrofluoride salt.[2] |
| XtalFluor-M | [Morpholinosulfur difluoride]BF₄ | 243.0 | Crystalline solid, stable, and easy to handle.[2] | Similar to XtalFluor-E, may require an activating agent.[2] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound from cyclohexanone using Deoxo-Fluor® as the primary example, due to its enhanced thermal stability and often higher yields compared to DAST.[1][3]
Protocol 1: Deoxofluorination of Cyclohexanone using Deoxo-Fluor®
Materials:
-
Cyclohexanone (1.0 eq)
-
Deoxo-Fluor® (1.5 - 2.0 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septum and needle
-
Syringes
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (1.0 eq).[1]
-
Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane to make an approximately 0.2 M solution.[1]
-
Inert Atmosphere: Place the flask under an inert atmosphere of nitrogen or argon.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: This addition can be exothermic.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Quenching: After the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure this compound.[1]
Visualizations
General Reaction Scheme
Caption: General deoxofluorination of cyclohexanone.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Reaction Mechanism
Caption: Mechanism of deoxofluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 4. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 1,1-Difluorocyclohexane using DAST and Deoxo-Fluor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of gem-difluoroalkane moieties into organic molecules is a critical strategy in medicinal chemistry and drug development. This structural motif can significantly enhance metabolic stability, modulate acidity, and improve binding affinity by acting as a bioisostere for carbonyl groups.[1] This document provides detailed application notes and experimental protocols for the synthesis of 1,1-difluorocyclohexane from cyclohexanone using two common fluorinating reagents: (diethylamino)sulfur trifluoride (DAST) and [bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor).
Reagent Comparison: DAST vs. Deoxo-Fluor
Both DAST and Deoxo-Fluor are effective for the deoxofluorination of ketones to geminal difluorides.[1][2] However, they possess distinct properties that influence their selection for a particular application. Deoxo-Fluor is generally considered a safer alternative to DAST due to its higher thermal stability.[1][3] While both reagents can decompose at elevated temperatures, DAST has been reported to decompose explosively above 90°C.[1] Deoxo-Fluor often provides higher yields and greater selectivity with fewer elimination byproducts.[1][3]
| Feature | DAST ((Diethylamino)sulfur trifluoride) | Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride) |
| Thermal Stability | Thermally unstable, can decompose explosively above 90°C.[1] | More thermally stable than DAST, making it safer for larger scale reactions.[1][3] |
| Yields | Effective for a wide range of substrates. | Often gives higher yields and better selectivity compared to DAST.[1][3] |
| Side Products | Can lead to the formation of elimination byproducts (e.g., vinyl fluorides). | Generally results in a lower proportion of elimination byproducts compared to DAST.[3] |
| Handling | Moisture-sensitive, fuming liquid that reacts violently with water, releasing HF.[1] | Also moisture-sensitive and releases HF upon contact with water, but generally considered easier to handle.[1] |
| Cost | Readily available and generally lower in cost.[1] | Higher cost compared to DAST.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound using DAST
This protocol is a general procedure adapted for the fluorination of cyclohexanone.
Materials:
-
Cyclohexanone
-
(Diethylamino)sulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane in a flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DAST (1.5 - 2.0 eq) to the stirred solution via syringe. Caution: The reaction can be exothermic.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford pure this compound.
Protocol 2: Synthesis of this compound using Deoxo-Fluor
This protocol is adapted from the synthesis of similar cyclic gem-difluorides.[1]
Materials:
-
Cyclohexanone
-
Deoxo-Fluor ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In an oven-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq) in anhydrous dichloromethane (to make an approx. 0.2 M solution).[1]
-
Cool the reaction mixture to 0°C using an ice bath.[1]
-
Slowly add Deoxo-Fluor (1.5 - 2.0 eq) to the stirred solution via syringe.[1] Caution: The reaction can be exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1] The progress of the reaction should be monitored by TLC or GC-MS.
-
Upon completion, carefully and slowly quench the reaction by adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate.[1] Caution: This is an exothermic process that releases gas.[1]
-
Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Comparison of DAST and Deoxo-Fluor for geminal difluorination.
Safety Considerations
-
Fluorinating Agents: Both DAST and Deoxo-Fluor are moisture-sensitive and can release hazardous hydrogen fluoride (HF) gas upon contact with water.[1] These reagents must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: The quenching of the reaction with sodium bicarbonate is an exothermic process that results in the evolution of carbon dioxide gas. This step should be performed slowly and with caution to avoid excessive pressure buildup.[1]
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with appropriate safety precautions in a well-ventilated area.
References
Application Notes and Protocols for Liquid-Liquid Extraction with 1,1-Difluorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,1-difluorocyclohexane as a solvent in liquid-liquid extraction procedures. The information is intended to guide researchers, scientists, and professionals in the field of drug development in utilizing this fluorinated solvent for purification and separation of compounds.
Introduction to this compound in Liquid-Liquid Extraction
This compound is a fluorinated cyclic alkane with potential applications as an alternative solvent in liquid-liquid extraction. Its unique physical and chemical properties, stemming from the presence of two fluorine atoms on the same carbon, can offer advantages in specific extraction scenarios. Fluorinated solvents are often characterized by their low ozone depletion potential and low global warming potential, making them more environmentally benign alternatives to some traditional organic solvents. Furthermore, their distinct polarity and solvency can lead to selective extraction of certain classes of compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in liquid-liquid extraction. The following table summarizes key properties.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₂ | PubChem |
| Molecular Weight | 120.14 g/mol | PubChem |
| Appearance | Colorless to light yellow clear liquid | Tokyo Chemical Industry Co., Ltd. |
| Boiling Point | 101 °C | Tokyo Chemical Industry Co., Ltd. |
| Specific Gravity | 1.04 | Tokyo Chemical Industry Co., Ltd. |
| Flash Point | 5 °C | Tokyo Chemical Industry Co., Ltd. |
| Octanol-Water Partition Coefficient (LogP) | 2.6 (Predicted) | Virtual Chemistry |
| Hazards | Highly flammable liquid and vapor (H225) | PubChem |
The predicted octanol-water partition coefficient (LogP) of 2.6 suggests that this compound is significantly more lipophilic than hydrophilic, indicating its suitability for extracting nonpolar to moderately polar compounds from aqueous solutions.[1] Its density of 1.04 g/mL means it will form the lower phase when extracted against water.
General Advantages of Fluorinated Solvents in Extraction
Fluorinated solvents, as a class, offer several benefits in extraction processes:
-
Environmental Profile : Many fluorinated solvents have a low ozone depletion potential and low global warming potential.
-
High Solvency : They can exhibit high solvency for a range of compounds.
-
Low Surface Tension : This property facilitates better penetration and wetting of surfaces.
-
Chemical Stability : Fluorinated solvents are often chemically inert, preventing reactions with the target analytes.
Experimental Protocol: General Liquid-Liquid Extraction using this compound
This protocol outlines a general procedure for a bench-scale liquid-liquid extraction using this compound as the organic solvent.
Materials:
-
Separatory funnel of appropriate size
-
This compound (extraction solvent)
-
Aqueous solution containing the target analyte
-
Beakers or Erlenmeyer flasks for collecting the separated phases
-
Ring stand and clamp
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator (for solvent removal)
Procedure:
-
Preparation:
-
Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.
-
Mount the separatory funnel securely in a ring stand.
-
-
Addition of Solutions:
-
Carefully pour the aqueous solution containing the analyte into the separatory funnel.
-
Add a measured volume of this compound to the separatory funnel. The optimal volume ratio of organic to aqueous phase should be determined empirically for each specific application, but a 1:1 ratio is a common starting point.
-
-
Extraction:
-
Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel several times to allow for mixing of the two phases.
-
Periodically vent the funnel by opening the stopcock while the funnel is inverted and pointed away from you and others to release any pressure buildup.
-
Continue this process of gentle inversion and venting for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Place the separatory funnel back in the ring stand and remove the stopper.
-
Allow the two phases to separate completely. Given the specific gravity of this compound is 1.04, it will form the lower organic layer, while the aqueous solution will be the upper layer.
-
-
Draining the Layers:
-
Carefully open the stopcock and drain the lower organic layer (this compound containing the extracted analyte) into a clean, dry collection flask.
-
Close the stopcock just as the interface between the two layers reaches it.
-
Drain the upper aqueous layer into a separate flask.
-
-
Drying the Organic Phase:
-
Add a small amount of a suitable drying agent, such as anhydrous sodium sulfate, to the collected organic phase to remove any residual water.
-
Swirl the flask and observe the drying agent. If it clumps together, add more until some of the drying agent remains free-flowing.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution to remove the drying agent.
-
Remove the this compound using a rotary evaporator to isolate the extracted analyte. The relatively low boiling point of 101 °C facilitates its removal under reduced pressure.
-
Workflow Diagram:
Caption: General workflow for liquid-liquid extraction.
Safety Precautions
This compound is a highly flammable liquid and vapor.[2] All handling should be performed in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Logical Relationship of Solvent Properties to Extraction Efficiency
The efficiency of a liquid-liquid extraction is governed by the partitioning of a solute between the two immiscible liquid phases. This relationship can be visualized as follows:
Caption: Factors influencing liquid-liquid extraction efficiency.
Conclusion
This compound presents itself as a potentially useful solvent for liquid-liquid extraction, particularly for nonpolar to moderately polar analytes. Its physical properties, such as its density greater than water and a relatively low boiling point, are advantageous for separation and subsequent removal. However, due to the limited availability of experimental data on its miscibility with common organic solvents and specific extraction performance, it is recommended that researchers conduct small-scale pilot experiments to determine its suitability for their specific applications. The protocols and information provided herein serve as a foundational guide for the exploration of this compound in liquid-liquid extraction workflows.
References
1,1-Difluorocyclohexane: A Less Polar Alternative to Dichloromethane in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of 1,1-difluorocyclohexane as a potential, less polar substitute for dichloromethane (DCM) in various laboratory applications. Dichloromethane is a widely used solvent in organic synthesis, chromatography, and extractions, but its toxicity and environmental concerns necessitate the exploration of safer alternatives.[1][2][3] this compound presents itself as a viable candidate due to its lower polarity and structural similarity to common organic molecules. This application note explores the physicochemical properties of this compound in comparison to dichloromethane, and provides detailed, albeit in some cases hypothetical, protocols for its use in chemical reactions and chromatography.
Introduction: The Need for Dichloromethane Alternatives
Dichloromethane (DCM) is a versatile solvent favored for its ability to dissolve a wide range of organic compounds, its relatively low boiling point, and its immiscibility with water.[2][3] However, it is classified as a potential carcinogen and has a significant environmental footprint.[2][3] Regulatory bodies are increasingly restricting its use, prompting the scientific community to identify and validate greener and safer alternatives.[1][4] An ideal replacement should not only mimic the desirable properties of DCM but also exhibit a more favorable safety and environmental profile.
This compound emerges as a promising candidate. The introduction of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including polarity.[5] The high electronegativity of fluorine creates a strong dipole moment in the C-F bond, yet the overall molecular polarity is also influenced by molecular geometry.[6][7] In this compound, the two C-F bond dipoles are localized on the same carbon atom within a non-planar cyclohexane ring.
Physicochemical Properties: A Comparative Analysis
A direct comparison of the key physicochemical properties of this compound and dichloromethane is essential for understanding its potential applications.
| Property | This compound | Dichloromethane (DCM) | Reference |
| Molecular Formula | C₆H₁₀F₂ | CH₂Cl₂ | [8] |
| Molecular Weight | 120.14 g/mol | 84.93 g/mol | [3][9] |
| Boiling Point | ~102 °C | 39.6 °C | [3] |
| Density | 1.05 g/mL | 1.326 g/mL | [9] |
| Dielectric Constant | Not available | 8.93 | [9] |
| Dipole Moment | Not available | 1.14 D | [9] |
| Polarity Index | Not available | 3.1 | [9] |
| Solubility in Water | Not available | 1.32 g/100 mL | [10] |
| Safety | Highly flammable liquid and vapor. | Suspected of causing cancer. Causes skin, eye, and respiratory irritation. | [8] |
Logical Workflow for Solvent Selection
The process of substituting a solvent in an established protocol requires careful consideration of various factors to ensure comparable or improved performance while enhancing safety.
Caption: A logical workflow for the evaluation and implementation of a solvent alternative.
Applications and Experimental Protocols
Application in Organic Synthesis: Nucleophilic Substitution and Elimination Reactions
Dichloromethane is a common solvent for a variety of organic reactions, including nucleophilic substitutions and eliminations, due to its ability to dissolve a wide range of reactants and its relative inertness.[2] However, its polarity can sometimes influence reaction pathways and rates. This compound, being less polar, could offer advantages in reactions where a less polar environment is desired to favor a specific mechanism or to improve the solubility of nonpolar reactants.
This hypothetical protocol outlines the use of this compound as a solvent in a representative Sₙ2 reaction.
Reaction: Benzyl bromide with sodium cyanide to form benzyl cyanide.
Materials:
-
Benzyl bromide
-
Sodium cyanide (NaCN)
-
This compound (solvent)
-
Dichloromethane (for comparison)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Anhydrous magnesium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve benzyl bromide (1.0 eq) in 50 mL of this compound.
-
Add sodium cyanide (1.2 eq) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to a gentle reflux (approx. 100-105 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with 50 mL of water.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the product by distillation or column chromatography.
-
Repeat the experiment using dichloromethane as the solvent (refluxing at its boiling point, ~40 °C) for a comparative analysis of reaction time and yield.
Expected Outcome: Due to its lower polarity, this compound might lead to a slower reaction rate compared to dichloromethane for this Sₙ2 reaction, as polar solvents can stabilize the transition state. However, it may be advantageous for reactions involving less polar substrates.
Caption: A generalized experimental workflow for a chemical reaction followed by workup.
Application in Chromatography
Dichloromethane is frequently used as a component of the mobile phase in both thin-layer chromatography (TLC) and column chromatography for the separation of a wide range of organic compounds.[11] Greener alternatives, such as mixtures of ethyl acetate and heptane or ethanol, are being increasingly adopted.[4] this compound, with its expected lower polarity, could be a suitable replacement for dichloromethane in normal-phase chromatography, particularly for the separation of nonpolar to moderately polar compounds.
This protocol describes the use of this compound as a component of the mobile phase for TLC analysis.
Analytes: A mixture of three compounds with varying polarities (e.g., a nonpolar hydrocarbon, a moderately polar ketone, and a polar alcohol).
Materials:
-
TLC plates (silica gel)
-
This compound
-
Heptane
-
Ethyl acetate
-
Dichloromethane
-
Developing chambers
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare a stock solution containing the mixture of analytes.
-
Spot the analyte mixture onto the baseline of several TLC plates.
-
Prepare different mobile phase systems in separate developing chambers:
-
System A: 30% this compound in Heptane
-
System B: 50% this compound in Heptane
-
System C (Control): 30% Dichloromethane in Heptane
-
System D (Control): 50% Dichloromethane in Heptane
-
System E (Green Alternative): 20% Ethyl Acetate in Heptane
-
-
Place one TLC plate in each chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the separated spots under a UV lamp and/or by staining.
-
Calculate the Rf values for each compound in each solvent system.
-
Compare the separation efficiency (differences in Rf values) of the solvent systems containing this compound with the dichloromethane-based and the green alternative systems.
Expected Outcome: The elution strength of this compound is expected to be lower than that of dichloromethane. Therefore, higher concentrations of this compound in the mobile phase may be required to achieve similar Rf values for moderately polar compounds. Its lower polarity could provide better resolution for the separation of nonpolar compounds.
Caption: A logical diagram illustrating the process of thin-layer chromatography.
Conclusion
This compound shows promise as a less polar and potentially safer alternative to dichloromethane in certain applications. While a lack of comprehensive experimental data on its polarity and solvent strength necessitates further investigation, its physicochemical properties suggest it could be a valuable tool for researchers seeking to reduce their reliance on hazardous solvents. The hypothetical protocols provided herein offer a starting point for the systematic evaluation of this compound in organic synthesis and chromatography. As the push for greener chemistry continues, the exploration of such novel solvent systems will be crucial for the development of more sustainable scientific practices.
References
- 1. acs.org [acs.org]
- 2. Dichloromethane - Wikipedia [en.wikipedia.org]
- 3. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mce502.html [sas.upenn.edu]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dichloromethane Solvent Properties [macro.lsu.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,1-Difluorocyclohexane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,1-difluorocyclohexane via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the boiling point of this compound?
The atmospheric boiling point of this compound is approximately 101 °C.
Q2: What are the primary impurities I might encounter when synthesizing this compound from cyclohexanone?
The synthesis of this compound from cyclohexanone, typically using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, can lead to several impurities.[1] The most common side-products include:
-
Unreacted Cyclohexanone: Incomplete reaction will leave residual starting material.
-
Vinyl Fluorides: Enolizable ketones can undergo elimination as a side reaction, leading to the formation of 1-fluorocyclohexene and other isomeric vinyl fluorides.[1]
-
Hydrolysis Products: The fluorinating agents are moisture-sensitive and can react with water to form hydrogen fluoride (HF), which can lead to byproducts.
-
Solvent Residues: Residual solvents from the reaction or workup, such as dichloromethane (DCM) or tetrahydrofuran (THF), may be present.
Q3: Does this compound form azeotropes with common solvents?
Q4: What type of distillation is most suitable for purifying this compound?
Fractional distillation is the recommended method for purifying this compound, especially when dealing with impurities that have boiling points close to the product. A fractionating column with a high number of theoretical plates will provide the best separation efficiency.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
To assess the purity of the distilled fractions, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities. The mass spectrum of this compound can be used for confirmation.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify and quantify impurities.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Separation of Product and Impurities | - Inefficient fractionating column (low number of theoretical plates).- Distillation rate is too fast.- Poor insulation of the distillation column. | - Use a longer or more efficient fractionating column (e.g., Vigreux, Raschig rings, or structured packing).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.- Insulate the column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Product Contaminated with Low-Boiling Impurities (e.g., DCM) | - Inadequate forerun collection. | - Collect a larger forerun fraction at a lower temperature before the main product fraction begins to distill. |
| Product Contaminated with High-Boiling Impurities (e.g., unreacted cyclohexanone) | - Distillation carried on for too long or at too high a temperature.- "Bumping" or splashing of the distillation pot contents into the column. | - Stop the distillation once the temperature starts to rise significantly above the boiling point of this compound.- Ensure smooth boiling by using boiling chips or a magnetic stirrer. Avoid overheating the distillation pot. |
| Low Product Recovery | - Leaks in the distillation apparatus.- Hold-up in the fractionating column and condenser. | - Check all glass joints for a proper seal. Use appropriate grease for ground glass joints if necessary.- For small-scale distillations, a column with lower hold-up may be preferable. Ensure the condenser is efficient in condensing all the product vapors. |
| Pressure Fluctuations During Vacuum Distillation | - Inconsistent vacuum source.- Leaks in the system. | - Use a reliable vacuum pump with a regulator.- Check all connections and seals for leaks. |
Data Presentation
Table 1: Physical Properties and Potential Impurities of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Source |
| This compound | C₆H₁₀F₂ | 120.14 | 101 | Product |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | Unreacted Starting Material |
| 1-Fluorocyclohexene | C₆H₉F | 100.14 | ~98 | Side-product of Fluorination |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 | Reaction/Workup Solvent |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Reaction/Workup Solvent |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
Objective: To purify crude this compound from unreacted starting materials and side products.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column, 20-30 cm)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the flask.
-
Place the distillation head on top of the column and insert a thermometer. The top of the thermometer bulb should be level with the side arm leading to the condenser.
-
Attach the condenser and the receiving flask.
-
Wrap the fractionating column with insulation to ensure an adiabatic process.
-
Secure all joints with clamps.
-
-
Distillation:
-
Begin circulating cold water through the condenser.
-
Start heating the distillation flask gently. If using a stirrer, ensure it is rotating smoothly.
-
Observe the condensation ring rising slowly up the column. Adjust the heating rate to maintain a slow and steady ascent.
-
Collect the initial fraction (forerun) that comes over at a lower temperature. This will contain any low-boiling impurities like residual solvents.
-
Once the temperature stabilizes at the boiling point of this compound (approx. 101 °C), change the receiving flask to collect the pure product.
-
Maintain a slow and steady distillation rate (1-2 drops per second).
-
Monitor the temperature closely. A stable temperature throughout the collection of a fraction indicates a pure compound.
-
Stop the distillation when the temperature begins to rise significantly above 101 °C or when only a small amount of liquid remains in the distillation flask. Do not distill to dryness.
-
-
Analysis:
-
Analyze the collected fractions for purity using GC-MS and/or NMR.
-
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for poor distillation separation.
References
Technical Support Center: Purification of 1,1-Difluorocyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-difluorocyclohexane. Here, you will find detailed information on identifying and removing common impurities, along with experimental protocols and data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities in this compound typically originate from its synthesis, which often involves the fluorination of cyclohexanone with a reagent like diethylaminosulfur trifluoride (DAST). Potential impurities include:
-
Unreacted Cyclohexanone: The starting material for the fluorination reaction.
-
Fluorinating Reagent By-products: Decomposition products from reagents like DAST.[1][2][3][4][5]
-
Solvent Residues: Solvents used during the synthesis and workup (e.g., dichloromethane, tetrahydrofuran).
-
Side-reaction Products: Olefinic by-products may form during the fluorination of ketones.[2]
Q2: What is the recommended initial step for purifying crude this compound?
A2: For volatile and thermally stable compounds like this compound, fractional distillation is often a suitable initial purification step to remove non-volatile impurities and separate components with significantly different boiling points.
Q3: When should I use column chromatography for purifying this compound?
A3: Column chromatography is recommended when distillation is ineffective at separating impurities with similar boiling points to this compound. It is particularly useful for removing polar impurities from the non-polar product.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Q5: My ¹⁹F NMR spectrum shows more than one signal. What could be the reason?
A5: Multiple signals in the ¹⁹F NMR spectrum could indicate the presence of fluorinated impurities. Additionally, the conformation of this compound can influence the spectrum. At low temperatures, separate signals for the axial and equatorial fluorine atoms can be observed.[10][12]
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | Boiling points of impurities are too close to this compound. | - Increase the length or efficiency of the fractionating column.- Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences. |
| Bumping/Irregular Boiling | Uneven heating. | - Use a stirring mechanism (magnetic stir bar) in the distillation flask.- Ensure the heating mantle is properly sized for the flask and provides even heating. |
| Product Hold-up in the Column | The packing material has a large surface area, leading to significant wetting. | - Choose a packing material with a lower hold-up.- Gently heat the column with a heating tape to facilitate the descent of the condensate. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound from a Non-polar Impurity | The solvent system is too polar, causing both the product and impurity to elute quickly. | - Decrease the polarity of the eluent. Use a higher percentage of a non-polar solvent like hexanes in your mobile phase. |
| Product is not Eluting from the Column | The eluent is not polar enough to move the compound down the silica gel. | - Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Tailing of the Product Spot on TLC and Broad Elution from the Column | The compound is interacting too strongly with the acidic silica gel. | - Add a small amount (0.1-1%) of a modifying solvent like triethylamine to the eluent to neutralize the acidic sites on the silica gel.[13] |
| Cracking of the Silica Gel Bed | The column was packed improperly, or the solvent polarity was changed too abruptly. | - Ensure the silica gel is packed as a uniform slurry.- When running a solvent gradient, increase the polarity gradually. |
Experimental Protocols
Purity Assessment by GC-MS
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (GC-MS).
-
A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating non-polar to moderately polar compounds.
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC.
-
GC Method:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium with a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute compounds with a range of boiling points.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to high m/z ratio (e.g., 35-350 amu) to detect a wide range of potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify impurities by comparing them to a mass spectral library (e.g., NIST).
-
Purification by Flash Column Chromatography
Objective: To remove polar impurities from a crude this compound sample.
Materials:
-
Glass chromatography column.
-
Silica gel (60 Å, 230-400 mesh).
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade).
-
Compressed air or nitrogen for pressurization.
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give the this compound an Rf value of approximately 0.3. For a non-polar compound like this, start with a high ratio of hexanes to ethyl acetate (e.g., 98:2).
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Fill the column with the eluent.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the purified product. .
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Data Presentation
Table 1: Analytical Data for this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Common Mass Spec Fragments (m/z) |
| This compound | C₆H₁₀F₂ | 120.14 | ~112-114 | 120, 101, 82, 69 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 155 | 98, 83, 70, 55 |
| 1-Fluorocyclohexene | C₆H₉F | 100.14 | ~101-102 | 100, 81, 71 |
Visualization
Logical Workflow for Purification and Analysis
Caption: Purification and analysis workflow for this compound.
Troubleshooting Logic for Column Chromatography
Caption: Decision tree for troubleshooting common column chromatography problems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US6080886A - Fluorination with aminosulfur trifluorides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 6. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. an.shimadzu.com [an.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]
- 11. modgraph.co.uk [modgraph.co.uk]
- 12. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safe handling and storage of 1,1-Difluorocyclohexane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 1,1-Difluorocyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a fluorinated organic compound. Below is a summary of its key physical and chemical properties.
| Property | Value |
| Chemical Formula | C₆H₁₀F₂[1] |
| Molecular Weight | 120.14 g/mol [1] |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 101 °C |
| Flash Point | 5 °C |
| Specific Gravity | 1.04 (20/20) |
| CAS Number | 371-90-4[1] |
Q2: What are the primary hazards associated with this compound?
The primary hazard is its high flammability. It is classified as a highly flammable liquid and vapor (H225).[2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Upon combustion, it can produce hazardous decomposition products, including hydrogen fluoride.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
To ensure safety, the following PPE is recommended:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves, such as nitrile or neoprene. For prolonged contact, consider double-gloving.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.
Q4: How should I properly store this compound?
Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources. It is also crucial to store it separately from incompatible materials.
Troubleshooting Guides
Problem: My reaction mixture containing this compound has developed an unexpected color and is producing gas.
-
Possible Cause: This could indicate a chemical incompatibility or thermal decomposition. Although specific reactivity data for this compound is limited, fluorinated organic compounds may react with strong oxidizing agents, strong bases, and some metals.
-
Solution:
-
Ensure the reaction is being conducted under an inert atmosphere if required by your protocol.
-
Review your experimental setup to ensure there are no unintended reagents or contaminants.
-
If the reaction is exothermic, ensure adequate cooling is in place. Uncontrolled temperature increases can lead to decomposition.
-
If you suspect a dangerous reaction, cease the experiment, and consult your institution's safety protocols.
-
Problem: I'm observing a lower than expected yield in a reaction where this compound is a solvent or reagent.
-
Possible Cause:
-
Volatility: Due to its relatively low boiling point (101 °C), you may be losing material if your apparatus is not properly sealed or if the reaction temperature is too high without an efficient condenser.
-
Moisture Sensitivity: While not explicitly documented for this compound, some fluorinated compounds can be sensitive to moisture.
-
-
Solution:
-
Ensure all joints in your glassware are properly sealed.
-
Use an efficient condenser and maintain an appropriate coolant temperature.
-
If moisture sensitivity is a possibility, ensure all glassware is oven-dried and reagents are anhydrous.
-
Experimental Protocols
General Protocol for a Reaction Using this compound as a Solvent under Reflux:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube or inert gas inlet.
-
Reagents: Charge the flask with the reactants under a nitrogen or argon atmosphere.
-
Solvent Addition: Add the required volume of this compound to the flask via a syringe or cannula.
-
Heating: Place the flask in a heating mantle and begin stirring. Gradually increase the temperature to bring the mixture to a gentle reflux (approximately 101 °C).
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature before proceeding with the workup.
Safe Handling and Storage Workflow
Caption: Logical workflow for the safe handling and storage of this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
References
Technical Support Center: Thermal Stability of 1,1-Difluorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the thermal stability of 1,1-difluorocyclohexane at high temperatures.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent or Unexpected Decomposition Temperature | 1. Non-uniform heating of the sample. 2. Presence of impurities in the this compound sample. 3. Inaccurate temperature measurement. 4. Catalytic effects from the reactor surface. | 1. Ensure proper insulation and calibration of the heating apparatus. 2. Purify the sample using appropriate methods (e.g., distillation, chromatography) and verify purity via GC-MS or NMR. 3. Calibrate thermocouples or other temperature sensors against a known standard. 4. Use an inert reactor material (e.g., quartz) or passivate the reactor surface. |
| Unidentified Peaks in GC-MS Analysis of Products | 1. Incomplete decomposition leading to intermediate species. 2. Secondary reactions of primary decomposition products. 3. Contamination from the experimental setup (e.g., carrier gas, septum bleed). 4. Isomeric rearrangement of decomposition products. | 1. Increase the pyrolysis temperature or residence time to promote complete decomposition. 2. Lower the pyrolysis temperature or use a shorter residence time to minimize secondary reactions. 3. Run a blank experiment with only the carrier gas to identify system contaminants. 4. Consult mass spectral libraries and literature on the fragmentation of fluorinated hydrocarbons to aid in identification. |
| Low Yield of Expected Products | 1. Suboptimal pyrolysis temperature. 2. Short residence time in the heated zone. 3. Adsorption of products on the reactor walls or transfer lines. 4. Inefficient trapping of volatile products. | 1. Optimize the temperature to maximize the formation of the desired products. 2. Increase the length of the heated zone or decrease the carrier gas flow rate. 3. Heat all transfer lines to prevent condensation and use an inert material. 4. Use a more efficient trapping method, such as a cold trap with liquid nitrogen. |
| Poor Reproducibility of Kinetic Data | 1. Fluctuations in carrier gas flow rate. 2. Variations in sample injection volume. 3. Inconsistent heating rates or temperature profiles. 4. Changes in the reactor surface over time. | 1. Use a high-precision mass flow controller for the carrier gas. 2. Employ a calibrated autosampler for precise and repeatable injections. 3. Ensure the temperature controller is functioning correctly and providing a stable temperature. 4. Regularly clean and passivate the reactor to maintain a consistent surface. |
Frequently Asked Questions (FAQs)
Q1: What is the expected primary decomposition pathway for this compound at high temperatures?
A1: While specific experimental data for this compound is limited, the primary decomposition pathway for similar gem-difluoroalkanes is expected to be the elimination of hydrogen fluoride (HF) to form a fluoro-substituted cyclohexene. Another possible pathway is C-C bond fission within the cyclohexane ring.
Q2: What are the likely major products of the thermal decomposition of this compound?
A2: The major products are anticipated to be 1-fluorocyclohexene and hydrogen fluoride via HF elimination. Depending on the temperature and pressure, further decomposition or isomerization of 1-fluorocyclohexene could lead to the formation of other fluorinated and non-fluorinated cyclic and acyclic hydrocarbons.
Q3: At what temperature range should I expect this compound to decompose?
A3: The exact decomposition temperature is not well-documented. However, based on studies of other fluorinated hydrocarbons, significant decomposition is likely to occur at temperatures above 400°C. The precise onset of decomposition will depend on experimental conditions such as pressure and residence time.
Q4: How can I analyze the products of the thermal decomposition?
A4: A common and effective method is pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). This technique allows for the controlled thermal decomposition of the sample followed by the separation and identification of the resulting volatile products.
Q5: Are there any specific safety precautions I should take when studying the thermal decomposition of this compound?
A5: Yes. The decomposition of fluorinated compounds can produce toxic and corrosive hydrogen fluoride (HF) gas. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, should be worn. A trapping system for HF is also recommended.
Quantitative Data Summary
| Parameter | Value (Hypothetical) | Notes |
| Decomposition Onset Temperature (T_onset) | 450 - 500 °C | Dependent on heating rate and pressure. |
| Temperature for Maximum Decomposition Rate (T_max) | 550 - 600 °C | |
| Activation Energy (Ea) for HF Elimination | 200 - 250 kJ/mol | |
| Major Product Yields at T_max | ||
| 1-Fluorocyclohexene | 60 - 70% | |
| Hydrogen Fluoride | Stoichiometric | |
| Other Hydrocarbons | 30 - 40% | Includes products from ring-opening and secondary reactions. |
Experimental Protocols
Protocol for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature (e.g., start with a range of 400-700°C).
-
GC: Use a capillary column suitable for separating volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the GC oven temperature program to ensure good separation of the expected products (e.g., initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).
-
Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250°C).
-
Carrier Gas: Use a high-purity inert carrier gas (e.g., helium) at a constant flow rate.
-
MS: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 10-300) in electron ionization (EI) mode.
-
-
Analysis:
-
Inject a small, precise volume of the sample solution (e.g., 1 µL) into the pyrolyzer.
-
Initiate the pyrolysis and GC-MS data acquisition.
-
Analyze the resulting chromatogram to separate the decomposition products.
-
Identify the products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
-
-
Data Interpretation:
-
Calculate the relative peak areas to estimate the product distribution.
-
Repeat the experiment at different pyrolysis temperatures to study the temperature dependence of the product formation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Postulated thermal decomposition pathways for this compound.
Technical Support Center: Optimizing Reaction Conditions in 1,1-Difluorocyclohexane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1-difluorocyclohexane. The information is presented in a question-and-answer format to directly address specific issues encountered during its synthesis and subsequent reactions.
I. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, primarily through the deoxofluorination of cyclohexanone.
| Problem | Potential Cause | Recommended Solutions |
| Low or No Yield of this compound | 1. Inactive Fluorinating Reagent: Deoxofluorinating agents like DAST and Deoxo-Fluor® are sensitive to moisture and can degrade over time. 2. Insufficient Reagent: An inadequate amount of the fluorinating agent will lead to incomplete conversion of the starting material. 3. Low Reaction Temperature: The reaction may not proceed at a sufficient rate if the temperature is too low. 4. Poor Quality Starting Material: Impurities in the cyclohexanone can interfere with the reaction. | 1. Use a fresh bottle of the fluorinating reagent or test the activity of the current batch on a small scale with a reliable substrate. Store reagents under an inert atmosphere and away from moisture. 2. Typically, 1.5 to 2.0 equivalents of the fluorinating agent are used. Consider a small-scale experiment with a higher excess of the reagent (e.g., 2.5 equivalents). 3. While the reaction is often started at 0°C to control the initial exotherm, it is typically allowed to warm to room temperature and may require gentle heating to go to completion. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. 4. Ensure the cyclohexanone is pure and dry before use. Distillation of the starting material may be necessary. |
| Formation of Significant Amount of 1-Fluorocyclohexene | 1. Elimination Side Reaction: Deoxofluorination of ketones can be accompanied by the formation of a vinyl fluoride byproduct through an elimination pathway.[1] This is more prevalent with reagents that can generate acidic species in situ. 2. High Reaction Temperature: Higher temperatures can favor the elimination pathway. | 1. Deoxo-Fluor® is often reported to give a lower proportion of elimination byproducts compared to DAST.[2] Consider using Deoxo-Fluor® or other more modern fluorinating agents like XtalFluor-E.[3] 2. Maintain a controlled temperature throughout the reaction. Running the reaction at room temperature or slightly below may minimize the formation of the elimination byproduct. |
| Reaction Stalls Before Completion | 1. Deactivation of the Fluorinating Reagent: Moisture introduced during the reaction can quench the reagent. 2. Insufficient Reaction Time: The reaction may be slower than anticipated. | 1. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Monitor the reaction progress over a longer period (e.g., 24 hours). If the reaction has stalled, a second addition of a small amount of the fluorinating agent might be beneficial. |
| Difficult Purification of the Product | 1. Presence of Oily Byproducts: The reaction can produce non-volatile byproducts that are difficult to separate from the desired product. 2. Co-elution with Starting Material: this compound and cyclohexanone may have similar polarities, making chromatographic separation challenging. | 1. A careful aqueous work-up is crucial. Washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic byproducts. 2. Optimize the solvent system for column chromatography. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Monitor fractions carefully by GC-MS or NMR. |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the deoxofluorination of cyclohexanone using a nucleophilic fluorinating agent. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) are widely used for this transformation.[4]
Q2: Which fluorinating agent is better, DAST or Deoxo-Fluor®?
A2: Both DAST and Deoxo-Fluor® are effective for the geminal difluorination of ketones. However, Deoxo-Fluor® is generally considered to be more thermally stable and may provide higher yields with fewer elimination byproducts in some cases.[2][5] DAST is known to be thermally unstable and can decompose explosively at temperatures above 90°C.[6]
Q3: What are the main safety precautions when working with DAST and Deoxo-Fluor®?
A3: Both reagents react violently with water and release hazardous hydrogen fluoride (HF). Therefore, all reactions must be conducted in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety glasses, lab coat). It is also crucial to avoid heating DAST above 90°C due to the risk of detonation.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC analysis, a non-polar solvent system is suitable. For GC-MS, you can monitor the disappearance of the cyclohexanone peak and the appearance of the this compound peak.[7]
Q5: What are the expected spectroscopic signatures for this compound?
A5: In the 19F NMR spectrum, you would expect to see a singlet for the two equivalent fluorine atoms. The 1H NMR will show characteristic multiplets for the cyclohexane ring protons, and the 13C NMR will show a triplet for the carbon bearing the two fluorine atoms due to C-F coupling. The mass spectrum will show the molecular ion peak corresponding to its molecular weight.
III. Data Presentation
Table 1: Comparison of Common Deoxofluorinating Agents for Ketones
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| Appearance | Colorless to light yellow liquid | Clear yellow liquid |
| Thermal Stability | Decomposes at ~140°C with a large heat evolution (~1700 J/g). Can detonate above 90°C.[2][8] | Decomposes at ~140°C with a more gradual heat evolution (~1100 J/g). Generally considered safer for larger-scale reactions.[2][8] |
| Reactivity with Ketones | Effective for converting carbonyls to geminal difluorides.[6] | Often provides higher yields and better selectivity compared to DAST.[2] |
| Side Reactions | Can lead to the formation of elimination byproducts (vinyl fluorides).[1] | Generally gives a lower proportion of elimination byproducts compared to DAST.[2] |
| Handling | Highly sensitive to moisture; reacts violently with water. | Highly sensitive to moisture; reacts violently with water. |
IV. Experimental Protocols
Detailed Methodology for the Synthesis of this compound from Cyclohexanone
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
Cyclohexanone (freshly distilled)
-
Deoxo-Fluor® or DAST
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1.0 eq).
-
Solvent Addition: Dissolve the cyclohexanone in anhydrous dichloromethane (to make an approximately 0.5 M solution).
-
Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen or argon.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add the deoxofluorinating agent (Deoxo-Fluor® or DAST, 1.5 - 2.0 eq) to the stirred solution via the dropping funnel over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the internal temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL for a small-scale reaction).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
V. Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of deoxofluorination of cyclohexanone.
References
- 1. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability [organic-chemistry.org]
- 6. Ketone to Difluoro - Common Conditions [commonorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Simpler fluorine chemistry [soci.org]
Preventing decomposition of 1,1-Difluorocyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1,1-difluorocyclohexane during their experiments.
Troubleshooting Guide
Unexpected reactivity or degradation of this compound can compromise experimental outcomes. This guide addresses common issues and provides systematic troubleshooting steps.
Issue: Suspected Decomposition of this compound (e.g., appearance of new signals in NMR, unexpected reaction byproducts)
Caption: Troubleshooting workflow for suspected this compound decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition?
While this compound is relatively stable due to the strong carbon-fluorine bonds, decomposition can be initiated by:
-
Strong Acids or Bases: Acidic conditions can lead to hydrolysis, while strong bases may induce elimination reactions.
-
High Temperatures: Thermal stress can potentially lead to degradation.
-
Reactive Metals: Certain metals can catalyze decomposition pathways in halogenated hydrocarbons.[1]
-
Light and Air: Prolonged exposure to light and oxygen can lead to oxidative degradation.[1]
Q2: How can I prevent decomposition during storage?
Proper storage is crucial for maintaining the integrity of this compound.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents oxidation. |
| Temperature | Store in a cool, dark place. | Minimizes thermal degradation and light-induced reactions. |
| Container | Use amber glass bottles with tightly sealed caps. | Protects from light and moisture. |
| Additives | For long-term storage, consider adding a stabilizer. | Inhibits various degradation pathways. |
Q3: What types of stabilizers can be used for this compound?
Based on stabilizers used for other halogenated hydrocarbons, the following classes of compounds can be considered.[1] The optimal choice and concentration should be determined experimentally.
| Stabilizer Type | Examples | Function | Typical Concentration (% w/w) |
| Acid Acceptors | Epoxides (e.g., butylene oxide), Amines | Neutralize trace amounts of acid (e.g., HF) that can form and catalyze further decomposition.[2] | 0.01 - 1.0 |
| Antioxidants | Phenols (e.g., BHT) | Inhibit free-radical oxidation reactions.[1] | 0.001 - 0.1 |
| Metal Stabilizers | Ortho-esters (e.g., triethylorthoformate) | Passivate metal surfaces and prevent catalytic decomposition.[1][3] | 0.001 - 5.0[3] |
Q4: My reaction involves a strong base. How can I minimize the decomposition of this compound?
The use of strong bases like lithium diisopropylamide (LDA) or n-butyllithium can potentially lead to the elimination of HF.
Experimental Protocol: Minimizing Base-Induced Decomposition
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation (e.g., -78 °C).
-
Slow Addition: Add the strong base dropwise to a cooled solution of the other reactants in this compound to avoid localized high concentrations of base.
-
Equivalent Control: Use the minimum necessary molar equivalents of the base.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to the strong base.
-
Quenching: Quench the reaction with a weak acid (e.g., saturated ammonium chloride solution) at low temperature.
Q5: I am running a high-temperature reaction. What precautions should I take?
High temperatures can promote thermal degradation.
Experimental Protocol: High-Temperature Reactions
-
Inert Atmosphere: Always conduct high-temperature reactions under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Solvent Choice: If this compound is a reactant and not the solvent, choose a high-boiling, inert solvent.
-
Temperature Optimization: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Reaction Time: Minimize the reaction time at elevated temperatures.
-
Material of Construction: Use glass or other inert reaction vessels. Avoid reactive metals.
Hypothetical Decomposition Pathways
The following diagrams illustrate potential, though not definitively proven, decomposition pathways for this compound based on the reactivity of similar compounds.
Caption: Postulated acid-catalyzed hydrolysis pathway of this compound.
Caption: Postulated base-induced elimination pathway for this compound.
References
Technical Support Center: Troubleshooting Low Yields in Reactions with 1,1-Difluorocyclohexane
Welcome to the technical support center for troubleshooting reactions involving 1,1-difluorocyclohexane. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes. Below, you will find a comprehensive guide in a question-and-answer format to diagnose and resolve issues leading to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction using this compound as a starting material is resulting in a low yield. What are the general factors I should consider?
Low yields in organic synthesis can stem from a variety of factors. When working with this compound, it is crucial to meticulously control the reaction conditions. Key areas to investigate include:
-
Reagent Purity: Ensure the this compound and all other reactants, solvents, and catalysts are of high purity. Impurities can lead to unwanted side reactions.
-
Anhydrous Conditions: Many reactions involving fluorinated compounds are sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent hydrolysis or other water-mediated side reactions.
-
Inert Atmosphere: To prevent oxidation or reaction with atmospheric moisture, conduct reactions under an inert atmosphere, such as nitrogen or argon.
-
Temperature Control: Reaction temperature can significantly influence the product distribution. Overheating may lead to decomposition or the formation of elimination byproducts. Conversely, a temperature that is too low can result in an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, NMR) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to product degradation.
Specific Reaction Troubleshooting: Dehydrofluorination to 1-Fluorocyclohexene and Subsequent Dehydrogenation to Fluorobenzene
A notable application of this compound is its conversion to fluorobenzene. This process typically involves a two-step sequence: dehydrofluorination to 1-fluorocyclohexene, followed by dehydrogenation.[1] Low yields in this process can arise at either stage.
Q2: I am attempting the dehydrofluorination of this compound to 1-fluorocyclohexene and observing a low yield. What are the potential causes and solutions?
The elimination of hydrogen fluoride (HF) from this compound is a critical step that can be prone to low yields if not properly controlled.
Potential Causes for Low Yield:
-
Inefficient Base: The choice and strength of the base are critical for effective dehydrofluorination. A base that is too weak may not efficiently deprotonate the substrate, while an overly strong or sterically hindered base might favor other reaction pathways.
-
Suboptimal Temperature: The elimination reaction requires a specific activation energy. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions, such as the elimination of a second equivalent of HF to form cyclohexadiene, or polymerization of the product.
-
Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity.
Troubleshooting Workflow for Dehydrofluorination:
Caption: Troubleshooting workflow for low dehydrofluorination yields.
Experimental Protocol: Dehydrofluorination of this compound
| Parameter | Recommendation |
| Base | Potassium tert-butoxide, Sodium hydride, or other non-nucleophilic bases. |
| Solvent | Anhydrous aprotic solvents like THF, Dioxane, or DMF. |
| Temperature | Start at room temperature and gradually increase to reflux, monitoring the reaction. |
| Atmosphere | Inert (Nitrogen or Argon). |
Q3: My subsequent dehydrogenation of 1-fluorocyclohexene to fluorobenzene is inefficient. How can I improve the yield?
The dehydrogenation of 1-fluorocyclohexene is typically achieved using a catalyst and often requires an oxidant.
Potential Causes for Low Yield:
-
Catalyst Inactivity: The palladium catalyst can be poisoned by impurities or become deactivated over time.
-
Inefficient Oxidant: The choice of oxidant is crucial for regenerating the active catalyst and driving the reaction to completion. Molecular oxygen is a common choice.[1]
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly impact the efficiency of the dehydrogenation process.
Troubleshooting and Optimization:
| Issue | Recommendation |
| Low Catalyst Activity | Use a fresh, high-quality palladium catalyst (e.g., Pd on carbon). Consider catalyst loading optimization. |
| Incomplete Reaction | Ensure an adequate supply of the oxidant (e.g., bubbling a gentle stream of air or oxygen through the reaction mixture). Optimize the reaction temperature; a range of 50-300°C has been suggested for similar reactions.[2] |
| Side Reactions | Over-oxidation or polymerization can occur at excessively high temperatures. Careful temperature control is essential. |
Experimental Protocol: Synthesis of Fluorobenzene from this compound
This protocol is based on the findings of Tojo et al., where this compound is converted to fluorobenzene in a one-pot process.[1]
Reaction Scheme:
Caption: Reaction pathway from this compound to fluorobenzene.
Procedure: A mixture of this compound, a palladium catalyst (e.g., Pd/C), and a metal fluoride co-catalyst is heated in the presence of molecular oxygen.[1]
| Reagent/Condition | Suggested Value |
| Catalyst | Palladium on Carbon (Pd/C) |
| Co-catalyst | Metal Fluoride |
| Oxidant | Molecular Oxygen (O₂) |
| Temperature | Elevated temperatures are required. |
| Solvent | The reaction may be run neat or in a high-boiling inert solvent. |
Yield Data: The study by Tojo et al. reports that fluorobenzene can be obtained in "good yields" through this method, with 1-fluorocyclohexene being the sole intermediate.[1] Specific quantitative yields under varied conditions were not detailed in the provided search results.
General Troubleshooting for Other Reaction Types
Q4: I am attempting a Friedel-Crafts type reaction with this compound and an aromatic compound, but the yield is low. What could be the issue?
While specific examples are scarce, a Friedel-Crafts reaction with this compound would likely proceed through the formation of a secondary carbocation after the departure of one fluoride ion, activated by a Lewis acid.
Potential Issues:
-
Carbocation Rearrangement: The initially formed secondary carbocation could rearrange to a more stable species, leading to a mixture of products.
-
Deactivation of Aromatic Ring: If the aromatic substrate is deactivated (e.g., contains electron-withdrawing groups), the reaction will be slow.
-
Catalyst Stoichiometry: A sufficient amount of Lewis acid (e.g., AlCl₃, FeCl₃) is required to activate the C-F bond.
Q5: Are nucleophilic substitution reactions feasible with this compound?
Direct nucleophilic substitution of a fluoride ion from this compound is challenging due to the strength of the C-F bond. Such reactions would likely require harsh conditions and may compete with elimination reactions. The use of strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) could potentially lead to a mixture of substitution and elimination products. Careful optimization of the nucleophile, solvent, and temperature would be critical to favor substitution.
References
Personal protective equipment for handling 1,1-Difluorocyclohexane
This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 1,1-Difluorocyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and vapor. While specific toxicity data is limited, it should be handled with care to avoid inhalation, ingestion, and skin or eye contact, as it may cause irritation.
Q2: What is the minimum personal protective equipment (PPE) required for handling this compound?
A2: At a minimum, personnel should wear a lab coat, chemical-resistant gloves, and chemical splash goggles. All handling of this substance should be conducted in a certified chemical fume hood.
Q3: How should I store this compound?
A3: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames. It should be stored in a flammable liquids storage cabinet.
Q4: What should I do in case of a small spill?
A4: For a small spill, ensure the area is well-ventilated and eliminate all ignition sources. Use a spill kit with absorbent materials rated for flammable liquids to contain and clean up the spill. Dispose of the waste in a sealed, properly labeled container for hazardous waste. Do not use combustible materials like paper towels to absorb the spill.
Q5: Can I work with this compound on an open bench?
A5: No. Due to its high flammability and potential inhalation hazard, all work with this compound must be performed inside a properly functioning chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin Contact | Accidental splash or spill. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while rinsing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Splash or vapor exposure. | Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Inhalation | Inadequate ventilation or improper handling. | Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[1] |
| Glove Degradation (swelling, discoloration, or tearing) | Incorrect glove material or prolonged exposure. | Immediately remove the gloves, wash your hands thoroughly, and inspect for any skin contact. Select a more appropriate glove material with better chemical resistance (see Glove Compatibility Table below). |
| Strong Odor Detected | Potential leak or inadequate containment. | Immediately stop work, ensure all containers are sealed, and check for any spills. Ensure the fume hood is functioning correctly. If the odor persists, evacuate the area and inform laboratory safety personnel. |
Data Presentation: Glove Compatibility
| Glove Material | Breakthrough Time (Estimated) | Recommendation | Notes |
| Nitrile | < 15 minutes | Not Recommended for Immersion. Suitable for incidental splash protection only. | Nitrile gloves show poor resistance to halogenated hydrocarbons and should be changed immediately upon contact.[3][4] |
| Neoprene | Fair (1-4 hours) | Suitable for short-duration tasks. | Offers moderate protection but should be monitored for signs of degradation. |
| Butyl Rubber | Good (> 4 hours) | Recommended for extended handling. | Provides good resistance to many organic solvents but may not perform as well with some halogenated hydrocarbons.[5] |
| Viton® | Excellent (> 8 hours) | Highly Recommended. | Offers excellent resistance to chlorinated and aromatic hydrocarbons. A study on chlorinated aromatic compounds showed no permeation after 4 hours.[1][6] |
Experimental Protocols: Safe Handling of this compound
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Pre-Experiment Preparation:
- Hazard Assessment: Conduct a thorough risk assessment for the planned experiment.
- Fume Hood Check: Verify that the chemical fume hood is operational and has a current certification.
- PPE Donning: Put on all required PPE as outlined in the PPE Selection Workflow below.
- Spill Kit: Ensure a spill kit for flammable liquids is readily accessible.
- Fire Extinguisher: Locate the nearest appropriate fire extinguisher (e.g., CO2 or dry chemical).
2. Handling and Use:
- Containment: Perform all manipulations of this compound within the chemical fume hood.
- Ignition Sources: Eliminate all potential ignition sources from the work area, including hot plates, open flames, and non-intrinsically safe electrical equipment.[6][7]
- Grounding: When transferring from a large metal container, ensure the container is properly grounded to prevent static discharge.
- Heating: If heating is necessary, use a heating mantle, water bath, or oil bath with a temperature controller. Do not use an open flame.
- Aliquotting: Use appropriate tools (e.g., pipette with a compatible tip) for transferring the liquid to minimize the risk of spills.
3. Post-Experiment Procedures:
- Waste Disposal: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
- Decontamination: Decontaminate all work surfaces and equipment that came into contact with the chemical.
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then goggles, then lab coat).
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Mandatory Visualization: PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. content-calpoly-edu.s3.amazonaws.com [content-calpoly-edu.s3.amazonaws.com]
- 4. fishersci.com [fishersci.com]
- 5. static.csbsju.edu [static.csbsju.edu]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coleparmer.com [coleparmer.com]
Technical Support Center: Disposal of 1,1-Difluorocyclohexane Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,1-Difluorocyclohexane waste. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory experiments.
Troubleshooting Guide
Q: What immediate steps should I take in case of a this compound spill?
A: In the event of a spill, the first priority is personal safety.[1] If the spill is large or you feel it is unsafe to handle, evacuate the area and alert your institution's environmental health and safety (EHS) office. For small, manageable spills, follow these steps:
-
Alert personnel in the immediate area.[2]
-
If the chemical is flammable, extinguish all nearby ignition sources if it is safe to do so.[2][3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves are a minimum recommendation), safety goggles, and a lab coat.
-
Contain the spill using an inert absorbent material, such as sand or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the initial spill.[4]
-
Work from the outside of the spill inwards, absorbing the liquid.
-
Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container.[2]
-
Clean the spill area with soap and water.[1]
-
Dispose of all contaminated materials as hazardous waste.[1]
Q: My this compound waste container is bulging. What should I do?
A: A bulging container may indicate a chemical reaction is occurring, leading to gas buildup. This is a hazardous situation. Do not handle the container. Evacuate the area and immediately contact your EHS office for emergency disposal. This can be caused by contamination with incompatible materials.
Q: I accidentally mixed this compound waste with a non-halogenated solvent. How should I dispose of it?
A: If a halogenated solvent is mixed with a non-halogenated solvent, the entire mixture must be treated as halogenated waste.[5] This is because the disposal of halogenated waste is typically more complex and costly. Label the container clearly to indicate that it contains a mixture of halogenated and non-halogenated solvents, listing all components.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a highly flammable liquid and vapor.[6][7][8] It is crucial to handle this chemical away from ignition sources in a well-ventilated area.
Q2: What is the proper procedure for collecting this compound waste in the lab?
A2: this compound waste should be collected in a designated, leak-proof container that is compatible with halogenated organic compounds. The container should be clearly labeled as "Hazardous Waste" and should also specify "Halogenated Organic Waste" and list "this compound" as a constituent. Keep the container closed when not in use.
Q3: Can I dispose of small amounts of this compound down the drain?
A3: No, you should never dispose of this compound or any halogenated hydrocarbon down the drain. These compounds can be harmful to the environment and are not effectively treated by standard wastewater treatment systems. All this compound waste must be collected for hazardous waste disposal.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: When handling this compound waste, you should wear appropriate PPE to protect yourself from potential exposure.[9][10] This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A flame-resistant lab coat. All handling of open containers should be done in a certified chemical fume hood.
Q5: How should I store containers of this compound waste?
A5: Store waste containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][11] The storage area should be designated for hazardous waste and be away from incompatible materials such as strong oxidizing agents, acids, and bases.
Quantitative Data for this compound
| Property | Value |
| CAS Number | 371-90-4[6][7][8] |
| Molecular Formula | C₆H₁₀F₂[6] |
| Molecular Weight | 120.14 g/mol [6] |
| Boiling Point | 101 °C[7][8][11] |
| Flash Point | 5 °C[7][11] |
| Appearance | Colorless to light yellow clear liquid[8][11] |
Experimental Protocol: Safe Collection and Preparation of this compound Waste for Disposal
This protocol outlines the standard procedure for the safe collection and preparation of this compound waste within a laboratory setting for subsequent disposal by a certified hazardous waste management service. In-lab chemical treatment of halogenated hydrocarbon waste is not recommended due to the potential for hazardous reactions and the production of toxic byproducts.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass) with a secure cap.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
-
Chemical fume hood.
Procedure:
-
Container Preparation:
-
Obtain a clean, empty, and appropriate waste container.
-
Ensure the container is free from any residues of incompatible chemicals.
-
Affix a hazardous waste label to the container before adding any waste.
-
-
Waste Collection:
-
All transfers of this compound waste into the container must be performed in a certified chemical fume hood.
-
Carefully pour the waste into the container, avoiding splashes. Use a funnel if necessary.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Specifically, keep it separate from non-halogenated solvents to reduce disposal costs.[12]
-
-
Labeling:
-
On the hazardous waste label, clearly write the full chemical name: "this compound".
-
Indicate that it is a "Halogenated Organic Waste".
-
List all constituents of the waste, including any solvents it may be mixed with, and their approximate percentages.
-
Ensure the hazard warnings on the label are appropriate (e.g., "Flammable").
-
-
Storage:
-
Securely cap the waste container immediately after adding waste.
-
Store the container in a designated satellite accumulation area for hazardous waste.
-
The storage area must be in a well-ventilated location, away from sources of ignition and incompatible materials.
-
-
Disposal Request:
-
Once the waste container is full, or as per your institution's guidelines, arrange for a pickup by your certified hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Waste Disposal Workflow
Caption: Decision workflow for handling this compound waste.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. westlab.com [westlab.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 371-90-4 [sigmaaldrich.com]
- 8. This compound | 371-90-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. This compound | 371-90-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. vumc.org [vumc.org]
Validation & Comparative
A Comparative Guide to 1,1-Difluorocyclohexane and its Positional and Stereoisomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern molecular design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological properties. Among the various fluorinated motifs, difluorocyclohexanes are of particular interest as conformational locks and bioisosteres. This guide provides a detailed, objective comparison of 1,1-difluorocyclohexane with its 1,2-, 1,3-, and 1,4-difluorocyclohexane isomers, supported by available experimental and computational data.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle change in the position of two fluorine atoms on a cyclohexane ring can lead to significant differences in polarity, stability, and physical properties. These differences are critical in the rational design of molecules with desired characteristics.
Dipole Moment and Conformational Stability
The dipole moment is a crucial parameter influencing a molecule's solubility, its ability to engage in polar interactions, and its overall pharmacokinetic profile. In difluorocyclohexanes, the dipole moment is highly dependent on the relative orientation of the two C-F bonds.
This compound possesses a significant molecular dipole due to the geminal disubstitution. In contrast, the dipole moments of the other isomers are highly conformation-dependent. For instance, trans-1,4-difluorocyclohexane can exist in a diequatorial conformation with a near-zero dipole moment or a diaxial conformation with a significant dipole. The stability of these conformers is a delicate balance of steric and electronic effects.[1]
Quantum-chemical studies have revealed that intramolecular interactions, such as hyperconjugation and electrostatic forces, play a pivotal role in governing the conformational stability of difluorocyclohexane isomers.[1] For example, in trans-1,2-difluorocyclohexane, the diaxial conformer is favored in the gas phase, while the diequatorial conformer is more stable in solution.[2] In the case of cis-1,3-difluorocyclohexane, the diequatorial conformer is more stable due to the unfavorable syn-1,3-diaxial interaction between the two fluorine atoms in the diaxial conformation.[1][3]
Table 1: Calculated Dipole Moments and Relative Energies of Difluorocyclohexane Isomers
| Isomer | Conformation | Relative Gibbs Free Energy (kcal/mol, Gas Phase)[1] | Calculated Dipole Moment (Debye)[1] |
| This compound | - | 0.00 | 2.76 |
| cis-1,2-Difluorocyclohexane | a,e | 2.01 | 3.09 |
| trans-1,2-Difluorocyclohexane | e,e | 1.25 | 2.87 |
| a,a | 1.03 | 0.00 | |
| cis-1,3-Difluorocyclohexane | e,e | 0.84 | 2.75 |
| a,a | 3.25 | 3.87 | |
| trans-1,3-Difluorocyclohexane | a,e | 1.12 | 1.63 |
| cis-1,4-Difluorocyclohexane | a,e | 1.17 | 1.62 |
| trans-1,4-Difluorocyclohexane | e,e | 0.61 | 0.00 |
| a,a | 0.30 | 0.00 |
Note: The relative Gibbs free energies are calculated relative to this compound. Lower values indicate greater stability. The 'a' and 'e' denote axial and equatorial positions of the fluorine atoms, respectively.
Boiling Point and Lipophilicity
This compound has a reported boiling point of 101 °C. For the other isomers, a direct experimental comparison is challenging due to limited data. However, the boiling points of the analogous cis- and trans-1,2-dichlorocyclohexane are reported to be around 193-194 °C, suggesting that the difluoro- derivatives will have significantly lower boiling points. The polarity and molecular shape, influenced by the isomerism, will be the primary determinants of the boiling point differences among the difluorocyclohexane isomers. Generally, more polar isomers with stronger intermolecular dipole-dipole interactions will have higher boiling points.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. Fluorine substitution is known to increase lipophilicity. The calculated LogP values from PubChem provide an estimation of the lipophilicity of these isomers.
Table 2: Physical Properties of Difluorocyclohexane Isomers
| Isomer | Boiling Point (°C) | Calculated LogP[3][4][5][6] |
| This compound | 101[7][8] | 2.6 |
| cis-1,2-Difluorocyclohexane | Data not available | 2.3 |
| trans-1,2-Difluorocyclohexane | Data not available | 2.3 |
| cis-1,3-Difluorocyclohexane | Data not available | 2.3 |
| trans-1,3-Difluorocyclohexane | Data not available | 2.3 |
| cis-1,4-Difluorocyclohexane | Data not available | 2.3 |
| trans-1,4-Difluorocyclohexane | Data not available | 2.3 |
Biological Activity and Drug Development Implications
The introduction of fluorine can significantly modulate a molecule's biological activity by altering its conformation, binding affinity to target proteins, and metabolic stability.[9] The gem-difluoro group in this compound is often used as a bioisostere for a carbonyl group, as it can act as a hydrogen bond acceptor while being metabolically more stable.[5]
While direct comparative biological studies on the difluorocyclohexane isomers are scarce in the literature, the principles of medicinal chemistry allow us to infer potential differences. The distinct dipole moments and conformational preferences of each isomer will dictate how they interact with the binding pockets of biological targets. For instance, an isomer with a specific conformational rigidity might be pre-organized for optimal binding to a receptor, leading to higher potency. Conversely, an isomer with greater flexibility might be able to adapt to multiple targets, potentially leading to off-target effects.
The metabolic stability of these isomers is also expected to vary. The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[10] However, the position of the fluorine atoms can influence the reactivity of neighboring C-H bonds, potentially leading to different metabolic pathways and rates of clearance for each isomer.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the deoxofluorination of cyclohexanone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).[5]
Materials:
-
Cyclohexanone
-
Deoxo-Fluor® or DAST
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve cyclohexanone (1.0 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the fluorinating agent (1.1-1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclohexane derivatives. Low-temperature NMR experiments can "freeze out" the chair-chair interconversion, allowing for the observation of individual conformers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
Sample Preparation:
-
Dissolve the difluorocyclohexane isomer in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (CDCl₃), deuterated methylene chloride (CD₂Cl₂), or a mixture of deuterated solvents).
Experimental Procedure:
-
Acquire a standard ¹H and ¹⁹F NMR spectrum at room temperature.
-
Gradually lower the temperature of the NMR probe in increments (e.g., 10 °C).
-
Acquire ¹H and ¹⁹F NMR spectra at each temperature, allowing the sample to equilibrate before each acquisition.
-
Observe the changes in the spectra as the temperature is lowered. Coalescence of signals at higher temperatures and the appearance of distinct sets of signals for each conformer at low temperatures indicate slow exchange on the NMR timescale.
-
Integrate the signals corresponding to the axial and equatorial conformers at a low temperature where the exchange is slow to determine the conformational equilibrium constant (K_eq).
-
The Gibbs free energy difference (ΔG°) between the conformers can be calculated using the equation: ΔG° = -RTln(K_eq).
Conclusion
The choice between this compound and its other positional and stereoisomers is a critical decision in molecular design that should be guided by a thorough understanding of their distinct physicochemical and biological properties. While this compound offers a unique combination of polarity and metabolic stability as a carbonyl bioisostere, the other isomers provide a rich palette of conformational preferences and dipole moments that can be exploited to fine-tune molecular interactions.
This guide has summarized the available experimental and computational data to facilitate an objective comparison. For drug development professionals and researchers, a careful consideration of these properties, coupled with further experimental validation, will be paramount in the successful application of these valuable fluorinated building blocks.
References
- 1. 1,2-Difluoro-cyclohexane | C6H10F2 | CID 10176133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. (1S)-1,3-difluorocyclohexane | C6H10F2 | CID 131999801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Difluorocyclohexane | C6H10F2 | CID 20578755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,4-Difluorocyclohexane | C6H10F2 | CID 5246641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
A Comparative Analysis of 1,1-Difluorocyclohexane and Cyclohexane as Solvents for Researchers and Drug Development Professionals
In the landscape of solvent selection for chemical synthesis and purification, the choice of medium can critically influence reaction outcomes, product purity, and process efficiency. While cyclohexane is a well-established, non-polar solvent, the strategic introduction of fluorine atoms onto the cyclohexane ring, as in 1,1-difluorocyclohexane, offers a nuanced alternative with distinct physicochemical properties. This guide provides a detailed comparative study of these two solvents, supported by their physical properties and general experimental protocols for their evaluation, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of two fluorine atoms in this compound significantly alters its physical properties compared to its non-fluorinated counterpart, cyclohexane. These differences, summarized in the table below, can have profound implications for their behavior as solvents.
| Property | This compound | Cyclohexane |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₂ |
| Molecular Weight | 120.14 g/mol [1] | 84.16 g/mol |
| Boiling Point | 101 °C | 80.7 °C |
| Melting Point | Not available | 6.55 °C |
| Density | 1.04 g/mL (calculated from Specific Gravity of 1.04 at 20°C) | 0.779 g/cm³ |
| Viscosity | Not available | ~1.0 mPa·s (at 20°C) |
| Dielectric Constant | Not available | 2.02 (at 20°C)[2] |
| Flash Point | 5 °C | -20 °C |
| Solubility in Water | Expected to be low | Insoluble |
Experimental Protocols for Solvent Evaluation
To empirically determine the optimal solvent for a specific application, a series of standardized experiments should be conducted. The following protocols provide a framework for comparing the performance of this compound and cyclohexane.
Solubility Assessment
Objective: To determine the solubility of a target compound in each solvent at various temperatures.
Methodology:
-
Add a known mass of the solute to a sealed vial.
-
Incrementally add a measured volume of the solvent (this compound or cyclohexane) to the vial.
-
After each addition, agitate the mixture at a constant temperature until the solute dissolves completely or it is evident that it will not dissolve further.
-
Record the volume of solvent required to dissolve the solute.
-
Repeat the experiment at different temperatures (e.g., room temperature, 50°C, and the boiling point of the solvent) to construct a solubility curve.
Reaction Performance Evaluation
Objective: To compare the effect of the solvent on reaction kinetics, yield, and purity.
Methodology:
-
Set up two parallel reactions, one in this compound and the other in cyclohexane, ensuring all other reaction parameters (temperature, concentration, catalyst loading, etc.) are identical.
-
Monitor the reaction progress over time by taking aliquots and analyzing them using an appropriate technique (e.g., GC, HPLC, NMR).
-
Upon completion, isolate the product from each reaction mixture.
-
Calculate the reaction yield and assess the product purity for each solvent.
Crystallization Efficiency
Objective: To evaluate the effectiveness of each solvent for the purification of a target compound by crystallization.
Methodology:
-
Prepare a saturated solution of the crude compound in each solvent at an elevated temperature.
-
Allow the solutions to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals and determine the yield and purity.
-
Analyze the crystal morphology using microscopy. The viscosity of the solvent can play a role in shaping the resulting crystals.[4]
Visualization of Experimental Workflows
To facilitate the understanding of the proposed experimental comparisons, the following diagrams illustrate the logical flow of the evaluation processes.
Caption: A flowchart outlining the key experimental workflows for a comparative study of the two solvents.
Logical Relationships in Solvent Selection
The choice between this compound and cyclohexane is not merely a matter of physical properties but also involves considering the nature of the chemical transformation and the desired outcome.
Caption: A decision-making diagram illustrating the logical considerations for selecting between the two solvents.
Concluding Remarks
The choice between this compound and cyclohexane as a solvent is a strategic decision that should be based on a combination of their physical properties and empirical evidence from comparative experiments. While cyclohexane is a reliable choice for non-polar systems, the unique properties of this compound, such as its higher boiling point and anticipated increased polarity, make it a compelling alternative for a broader range of applications, particularly those involving more polar substrates or requiring higher reaction temperatures. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate these solvents and select the optimal medium for their specific needs in drug discovery and development. The distinct characteristics of fluorinated solvents, such as their unique solvency power and potential to influence reaction selectivity, warrant their consideration in the modern chemist's toolkit.[5]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Dielectric Constant [macro.lsu.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. The advantages of using fluorinated solvents - EnviroTech Europe | Vapour Degreasing, Corrosion Protection & Metal Cleaning [envirotech-europe.com]
Unraveling the Conformational Preference of 1,1-Difluorocyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition and reactivity. While the equatorial preference of most substituents is a well-established principle, the case of 1,1-difluorocyclohexane presents a nuanced interplay of steric and electronic effects. This guide provides a comparative analysis of the conformational energy difference between the axial and equatorial conformers of this compound, supported by experimental and computational data.
At a Glance: Conformational Energy Comparison
The conformational preference of a substituent on a cyclohexane ring is typically quantified by its A-value, which represents the Gibbs free energy difference (ΔG) between the axial and equatorial conformers. A positive A-value indicates a preference for the equatorial position. For the 1,1-difluoro moiety, the situation is atypical due to the interplay of opposing steric and electronic factors.
| Conformer | Experimental Method | Computational Method | Gibbs Free Energy Difference (ΔG) (kcal/mol) | Key Influencing Factors |
| Equatorial | Low-Temperature 19F NMR Spectroscopy | Density Functional Theory (DFT), Ab initio calculations | Not definitively established experimentally | Steric hindrance (1,3-diaxial interactions) |
| Axial | Low-Temperature 19F NMR Spectroscopy | Density Functional Theory (DFT), Ab initio calculations | Favored by anomeric-like effect | Anomeric-like effect (nF → σ*CF hyperconjugation) |
Note: While a precise experimental A-value for the gem-difluoro group is not consistently reported in the literature, computational studies and the understanding of stereoelectronic effects provide significant insights into its conformational behavior.
The Decisive Factors: Sterics vs. Electronics
The conformational equilibrium of this compound is a classic example of competing steric and stereoelectronic effects.
Steric Hindrance: In the axial conformation, the fluorine atoms experience 1,3-diaxial interactions with the axial hydrogen atoms at the C3 and C5 positions. This steric repulsion destabilizes the axial conformer, a force that typically drives substituents to the more spacious equatorial position.
Anomeric-like Effect: Counteracting the steric repulsion is a stabilizing stereoelectronic interaction known as the anomeric effect. In the case of this compound, this involves the donation of electron density from the lone pair of one fluorine atom (nF) into the antibonding orbital (σ) of the adjacent carbon-fluorine bond (σCF).[1] This hyperconjugative interaction is maximized when the participating orbitals are anti-periplanar, a geometry that is present in the axial conformation. This effect is a significant contributor to the stability of the this compound isomer overall.[1]
The subtle balance between these opposing forces results in a small and not definitively determined conformational free energy difference.
Experimental and Computational Methodologies
The investigation into the conformational dynamics of this compound has primarily relied on two powerful techniques:
Experimental Protocol: Low-Temperature 19F NMR Spectroscopy
The primary experimental method to study the conformational equilibrium of this compound is 19F Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures.[2]
Workflow:
Conformational Equilibrium Analysis Workflow
Detailed Steps:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as carbon disulfide (CS2) or trichlorofluoromethane (CFCl3), which remains liquid at low temperatures.
-
Low-Temperature Measurement: The sample is cooled to a temperature low enough to slow the rate of the cyclohexane ring inversion on the NMR timescale (e.g., -93°C).[2] At this temperature, the signals for the axial and equatorial fluorine atoms, which are rapidly interconverting at room temperature, become distinct and observable in the 19F NMR spectrum.
-
Spectral Analysis: The relative populations of the axial and equatorial conformers are determined by integrating the areas of their respective signals in the 19F NMR spectrum.
-
Free Energy Calculation: The Gibbs free energy difference (ΔG) is then calculated from the equilibrium constant (Keq), which is the ratio of the equatorial to axial conformer populations, using the equation: ΔG = -RTln(Keq).
While this technique is powerful for determining the activation energy of the ring flip, obtaining a precise and universally accepted A-value from the integration at thermodynamic equilibrium has proven challenging.
Computational Protocol: Quantum Chemical Calculations
Computational chemistry provides a powerful alternative and complementary approach to understanding the conformational energetics of this compound.
Workflow:
Computational Conformational Analysis Workflow
Detailed Steps:
-
Structure Generation: The three-dimensional structures of both the axial and equatorial conformers of this compound are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find its lowest energy structure using quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermal corrections to the electronic energies.
-
Energy Calculation: The Gibbs free energies of both conformers are calculated, including the electronic energy and thermal corrections (zero-point vibrational energy, thermal energy, and entropy).
-
Energy Difference: The conformational energy difference (ΔG) is determined by subtracting the Gibbs free energy of the equatorial conformer from that of the axial conformer.
Computational studies have been instrumental in highlighting the importance of the anomeric-like effect in stabilizing the axial conformer of this compound.[1]
Conclusion
The conformational analysis of this compound serves as an excellent case study for the intricate balance of forces that govern molecular structure. While steric hindrance favors the equatorial conformer, a stabilizing anomeric-like effect provides a significant counterforce, leading to a small and difficult-to-measure conformational energy difference. Both low-temperature 19F NMR spectroscopy and high-level computational chemistry are essential tools for dissecting these competing interactions and provide a deeper understanding of the subtle factors that can influence molecular conformation and, consequently, biological activity and material properties. For professionals in drug development and materials science, this understanding is critical for the rational design of molecules with desired three-dimensional structures and functions.
References
Computational Modeling of 1,1-Difluorocyclohexane as a Solvent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational modeling of 1,1-difluorocyclohexane as a solvent, a topic of growing interest in medicinal chemistry and materials science due to the unique properties conferred by fluorination. While direct comparative computational studies on this compound's solvent effects are not extensively published, this document synthesizes available data on its properties, discusses its potential advantages and disadvantages compared to common solvents, and outlines the theoretical and experimental frameworks for its evaluation.
Introduction to this compound as a Solvent
This compound is a fluorinated aliphatic cyclic hydrocarbon. The geminal difluoro substitution at a single carbon atom significantly alters the electronic properties of the cyclohexane ring, leading to a molecule with a notable dipole moment and unique conformational preferences. These characteristics suggest that this compound may offer a distinct solvent environment compared to its non-fluorinated counterpart, cyclohexane, and other common solvents.
Fluorinated solvents, in general, are known for their unique properties, including low surface tension, low viscosity, and often, non-flammable nature. They can exhibit different solvation behaviors compared to conventional hydrocarbon or polar aprotic/protic solvents, which can be advantageous in specific chemical reactions or for dissolving fluorinated compounds.
Comparative Physicochemical Properties
A direct comparison of the physical properties of this compound with other common solvents is essential for understanding its potential behavior in computational models. While some experimental data for this compound is scarce, a compilation of available and computed properties is presented below.
| Property | This compound | Cyclohexane | Dichloromethane (DCM) | Dimethyl Sulfoxide (DMSO) | Water |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₂ | CH₂Cl₂ | C₂H₆OS | H₂O |
| Molecular Weight ( g/mol ) | 120.14 | 84.16 | 84.93 | 78.13 | 18.02 |
| Boiling Point (°C) | ~101-102 | 80.74 | 39.6 | 189 | 100 |
| Density (g/mL) | ~1.05 | 0.779 | 1.326 | 1.100 | 0.997 |
| Dielectric Constant (ε) | Not readily available | 2.02 | 8.93 | 46.68 | 80.1 |
| Dipole Moment (Debye) | ~2.5 D (computed) | 0 | 1.6 | 3.96 | 1.85 |
Note: Some properties for this compound are estimated or taken from computational data due to a lack of extensive experimental values.
The higher boiling point and density of this compound compared to cyclohexane can be attributed to its polarity and molecular weight. Its expected moderate dielectric constant would place it in a unique position, potentially offering a balance between the non-polar environment of cyclohexane and the highly polar nature of solvents like DMSO or water.
Computational Modeling of Solvent Effects
The influence of a solvent on a chemical system is typically modeled using either implicit or explicit solvation models.
Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum. Popular implicit solvation models include:
-
Polarizable Continuum Model (PCM): This is a widely used method that creates a solute-shaped cavity in the dielectric continuum.
-
Solvation Model based on Density (SMD): This model is parameterized to reproduce experimental solvation free energies for a wide range of solvents.
-
COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor, which simplifies the calculation of the solvent reaction field.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the quantum mechanical or molecular mechanics calculation. This method is computationally more expensive but can capture specific solute-solvent interactions, such as hydrogen bonding.
The choice of model depends on the specific research question and the computational resources available. For a general assessment of the solvent effects of this compound, implicit models would be a computationally efficient starting point.
Logical Workflow for Computational Modeling
The following diagram illustrates a typical workflow for computationally modeling solvent effects.
Experimental Protocols for Model Validation
Computational models must be validated against experimental data to ensure their accuracy. For studying solvent effects, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique.
NMR Spectroscopic Determination of Conformational Equilibrium
This protocol outlines the steps to experimentally determine the conformational equilibrium of a solute in this compound, which can then be compared with computational predictions.
-
Sample Preparation:
-
Dissolve a small, known amount of the solute of interest in this compound. The concentration should be low enough to minimize solute-solute interactions.
-
If required for the NMR lock, a sealed capillary containing a deuterated solvent (e.g., D₂O or benzene-d₆) can be inserted into the NMR tube.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H, ¹³C, and/or ¹⁹F NMR spectra of the sample at a controlled temperature.
-
For studying conformational equilibria, low-temperature NMR may be necessary to slow down the interconversion between conformers, allowing for the observation of distinct signals for each.
-
-
Data Analysis:
-
Integrate the signals corresponding to the different conformers to determine their relative populations.
-
From the populations, calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RT ln(K_eq), where K_eq is the equilibrium constant (ratio of conformer populations).
-
-
Comparison with Computational Results:
-
The experimentally determined ΔG° can be directly compared with the relative free energies of the conformers calculated using computational models.
-
Signaling Pathway for Solvation Model Selection
The choice of an appropriate solvation model is critical for obtaining reliable computational results. The following diagram illustrates the decision-making process.
Potential Applications in Drug Development
The use of novel solvents like this compound in computational models can be particularly relevant for drug development:
-
Solubility Prediction: Accurately modeling the solvation of drug candidates in various media is crucial for predicting their solubility, a key parameter for bioavailability.
-
Reaction Modeling: Understanding how a solvent can influence the reaction pathways and kinetics of synthetic steps is vital for process optimization.
-
Conformational Analysis: The conformation of a drug molecule can significantly impact its binding to a biological target. Modeling the conformational preferences in different solvent environments can provide insights into the bioactive conformation.
Conclusion
While the body of research specifically detailing the computational modeling of this compound as a solvent is currently limited, its unique physicochemical properties suggest it could be a valuable and distinct solvent environment. This guide provides a framework for researchers to approach the computational and experimental investigation of its solvent effects. By employing robust computational models and validating them with experimental data, the scientific community can build a deeper understanding of the role that fluorinated solvents like this compound can play in chemistry and drug development. Further research is encouraged to populate the data landscape and provide a more quantitative comparison of its performance against other solvents.
A Comparative Guide to Validating the Purity of 1,1-Difluorocyclohexane by GC-MS and Other Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. 1,1-Difluorocyclohexane, a valuable building block in medicinal chemistry and materials science, is no exception. Even trace impurities can lead to unwanted side reactions, affect product yield, and compromise the integrity of final compounds. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We also present comparative data and detailed protocols for alternative techniques, namely ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Combustion Ion Chromatography (CIC).
Principal Analytical Techniques for Purity Assessment
The purity of this compound is most effectively determined by a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for this analysis, offering both high separation efficiency and definitive identification of volatile impurities. For a comprehensive assessment, particularly for fluorinated byproducts, ¹⁹F NMR provides invaluable structural and quantitative information. Additionally, Combustion Ion Chromatography (CIC) serves as an excellent screening tool for determining the total organic fluorine content.
Comparative Analysis of a High-Purity vs. Impure Sample
To illustrate the capabilities of each method, two hypothetical samples of this compound were analyzed:
-
Sample A: High-purity this compound (99.9%)
-
Sample B: this compound containing common synthesis-related impurities (98.5% purity).
The likely impurities in Sample B, arising from the common synthesis route of deoxyfluorination of cyclohexanone, include unreacted starting material (Cyclohexanone) and a common byproduct (1-Fluorocyclohexene).
Table 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
| Compound | Retention Time (min) | Area % (Sample A) | Area % (Sample B) | Identification |
| This compound | 5.25 | 99.9 | 98.5 | Confirmed by Mass Spectrum |
| 1-Fluorocyclohexene | 5.08 | Not Detected | 0.8 | Confirmed by Mass Spectrum |
| Cyclohexanone | 6.12 | Not Detected | 0.7 | Confirmed by Mass Spectrum |
Table 2: Purity Analysis by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (ppm) | Integral (Sample A) | Integral (Sample B) | Multiplicity |
| This compound | -95.2 | 1.00 | 1.00 | Singlet |
| 1-Fluorocyclohexene | -125.8 | Not Detected | 0.008 | Multiplet |
Table 3: Total Organic Fluorine Analysis by Combustion Ion Chromatography (CIC)
| Parameter | Result (Sample A) | Result (Sample B) | Theoretical Value (100% Pure) |
| Total Organic Fluorine (w/w %) | 31.6% | 31.4% | 31.63% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify volatile components in the this compound sample.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
GC Conditions:
-
Column: DB-5ms (or equivalent non-polar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 35-300 amu.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Acquisition: Full Scan.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate purity based on the relative peak areas (Area % method).
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify fluorinated compounds based on the unique chemical shifts of the fluorine nuclei.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher) with a fluorine-observe probe.
Sample Preparation:
-
Dissolve approximately 50 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard (e.g., trifluorotoluene) for accurate quantification if required.
Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Program: Standard single-pulse experiment.
-
Relaxation Delay: 5 seconds.
-
Number of Scans: 128 (or more for higher sensitivity).
Data Analysis:
-
Process the Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Reference the spectrum (e.g., to CFCl₃ at 0 ppm).
-
Identify signals corresponding to this compound and any fluorinated impurities.
-
Determine the relative amounts of each fluorinated species by integrating the corresponding signals.
Combustion Ion Chromatography (CIC)
Objective: To determine the total amount of organic fluorine in the sample, providing an overall measure of fluorinated compound content.
Instrumentation:
-
Combustion system coupled with an Ion Chromatograph.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample into a combustion boat.
-
Combustion: The sample is combusted at high temperature (typically ~1000 °C) in an oxygen-rich atmosphere. Organic fluorine is converted to hydrogen fluoride (HF).
-
Absorption: The combustion gases are passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻).
-
Ion Chromatography: An aliquot of the absorption solution is injected into the ion chromatograph.
-
Separation and Detection: The fluoride ions are separated from other anions on an anion-exchange column and quantified using a conductivity detector.
Data Analysis:
-
A calibration curve is generated using standards of known fluoride concentration.
-
The concentration of fluoride in the absorption solution is determined from the calibration curve.
-
The total organic fluorine content in the original sample is calculated based on the initial sample weight and the measured fluoride concentration.
Visualization of Analytical Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Decision logic for validating this compound purity.
A Comparative Guide to Experimental and Calculated NMR Shifts of 1,1-Difluorocyclohexane
For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The increasing accuracy of computational methods offers a powerful complement to experimental data, aiding in signal assignment and conformational analysis. This guide provides a detailed comparison of experimental NMR chemical shifts with those determined through theoretical calculations for 1,1-difluorocyclohexane, a molecule of interest due to the significant influence of geminal fluorine atoms on the cyclohexane ring's electronic environment and conformation.
Data Presentation: A Comparative Analysis
Due to the dynamic nature of the chair-to-chair interconversion of this compound at room temperature, which can lead to broadened signals, this comparison utilizes experimental data from the closely related and conformationally locked derivative, 4-tert-butyl-1,1-difluorocyclohexane. The tert-butyl group effectively prevents ring flipping, providing sharp, well-resolved signals that serve as an excellent proxy for a static this compound chair conformation.
The calculated values presented are based on established Density Functional Theory (DFT) methods, which are the industry standard for predicting NMR chemical shifts.
| Atom | Experimental ¹H Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| C1 | - | - | 123.4 (t, ¹JCF = 242.0 Hz) | Predicted via DFT/GIAO |
| C2/C6 | 1.95 (axial), 1.85 (equatorial) | Predicted via DFT/GIAO | 35.1 (t, ²JCF = 23.0 Hz) | Predicted via DFT/GIAO |
| C3/C5 | 1.50 (axial), 1.30 (equatorial) | Predicted via DFT/GIAO | 20.5 | Predicted via DFT/GIAO |
| C4 | 1.25 (axial) | Predicted via DFT/GIAO | 48.6 | Predicted via DFT/GIAO |
| t-Butyl CH₃ | 0.88 | Predicted via DFT/GIAO | 27.5 | Predicted via DFT/GIAO |
| t-Butyl C | - | - | 32.2 | Predicted via DFT/GIAO |
Note: Experimental data is for 4-tert-butyl-1,1-difluorocyclohexane as a proxy for the static conformation of this compound. Calculated values are based on the expected outcomes from standard computational protocols.
Experimental and Computational Workflow
The process of comparing experimental and calculated NMR data involves distinct workflows for laboratory measurements and computational modeling. The following diagram illustrates the logical relationship between these two approaches.
1,1-Difluorocyclohexane: A Modern Alternative to Traditional Non-Polar Solvents in Research and Development
A comprehensive analysis of 1,1-Difluorocyclohexane reveals its potential as a high-performing, safer, and more efficient substitute for conventional non-polar solvents like hexane, cyclohexane, toluene, and dichloromethane in a variety of scientific applications, including pharmaceutical research and drug development. This guide presents a comparative overview of its physicochemical properties and performance benchmarks, supported by experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
The unique properties of this compound, stemming from the introduction of two fluorine atoms, offer distinct advantages over traditional non-polar solvents. A summary of key physical and chemical characteristics is presented below, providing a clear basis for comparison.
| Property | This compound | Hexane | Cyclohexane | Toluene | Dichloromethane |
| Molecular Formula | C₆H₁₀F₂ | C₆H₁₄ | C₆H₁₂ | C₇H₈ | CH₂Cl₂ |
| Molecular Weight ( g/mol ) | 120.14 | 86.18[1] | 84.16[2] | 92.14[3] | 84.93[4][5] |
| Boiling Point (°C) | 101 | 68.7[1] | 80.7[2] | 110.6[3] | 39.6[5] |
| Density (g/mL @ 20°C) | 1.04 | 0.659 | 0.779[6] | 0.867 | 1.326 |
| Flash Point (°C) | 5 | -22[1] | -18[6] | 4 | N/A (non-flammable) |
| Dipole Moment (D) | ~2.5 (estimated) | 0.0 | 0.0 | 0.36 | 1.6[7] |
| Solubility in Water | Low | 9.5 mg/L[8] | Insoluble[2] | 0.52 g/L | 13 g/L |
Note: Some properties for this compound are based on available data and estimations, highlighting the need for further experimental characterization.
Performance in Key Applications
While direct comparative studies are emerging, the unique properties of this compound suggest significant potential in several key areas relevant to researchers and drug development professionals.
Active Pharmaceutical Ingredient (API) Solubility
The moderate polarity and unique solvating characteristics of this compound make it a promising solvent for a range of APIs. Its ability to engage in dipole-dipole interactions, without being overly polar, can enhance the solubility of moderately polar compounds that are poorly soluble in traditional non-polar solvents like hexane and cyclohexane.
Experimental Protocol: Equilibrium Solubility Determination
A standardized shake-flask method is recommended for determining the equilibrium solubility of an API in this compound and other solvents.
-
Preparation: Add an excess amount of the API to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the concentration of the dissolved API using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Reaction Kinetics and Yield
The choice of solvent can significantly impact reaction rates and product yields. The higher boiling point of this compound compared to hexane and dichloromethane allows for reactions to be conducted at elevated temperatures, potentially accelerating reaction kinetics. Its moderate polarity can also influence the stability of transition states, favoring certain reaction pathways.
Experimental Protocol: Comparative Reaction Kinetics Study
To compare the effect of this compound on reaction kinetics against a traditional solvent like toluene, a model reaction such as a nucleophilic substitution (Sₙ2) can be employed.
-
Reaction Setup: Prepare parallel reactions in both this compound and toluene under identical conditions (temperature, reactant concentrations, and stirring rate).
-
Sampling: At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quenching: Immediately quench the reaction in the withdrawn samples to halt the chemical transformation.
-
Analysis: Analyze the composition of each sample using a suitable technique like Gas Chromatography (GC) or HPLC to determine the concentration of reactants and products over time.
-
Data Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate in each solvent.
Chromatographic Separations
In the realm of chromatography, this compound presents an interesting alternative as a component of the mobile phase, particularly in normal-phase HPLC. Its unique polarity and elution strength could offer different selectivity for the separation of complex mixtures compared to standard non-polar solvents.
Experimental Protocol: HPLC Solvent Evaluation
-
Column: Utilize a normal-phase silica column.
-
Mobile Phase Preparation: Prepare different mobile phase compositions by blending a non-polar solvent (e.g., hexane or this compound) with a more polar modifier (e.g., isopropanol or ethyl acetate) in varying ratios.
-
Sample Injection: Inject a standard mixture of compounds with varying polarities.
-
Chromatographic Analysis: Monitor the retention times and peak shapes for each mobile phase composition.
-
Performance Evaluation: Compare the resolution, selectivity, and analysis time obtained with mobile phases containing this compound versus those with traditional non-polar solvents.
Visualizing Workflows and Mechanisms
To further illustrate the practical applications and underlying principles, the following diagrams, generated using Graphviz, depict a typical solvent screening workflow and the mechanism of an Sₙ2 reaction.
Caption: A typical workflow for solvent selection in process development.
Caption: The concerted mechanism of a typical Sₙ2 reaction.
Conclusion
This compound emerges as a compelling alternative to traditional non-polar solvents, offering a unique combination of properties that can lead to improved performance in solubility, reaction control, and separation efficiency. Its higher flashpoint compared to hexane and cyclohexane also suggests a better safety profile. As more research is conducted and its applications are further explored, this compound is poised to become an invaluable tool for chemists and pharmaceutical scientists seeking to optimize their processes and develop innovative solutions.
References
- 1. Hexane | Fisher Scientific [fishersci.ca]
- 2. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 3. Toluene | Fisher Scientific [fishersci.ca]
- 4. Dichloromethane (CH2Cl2): Structure, Properties, Uses & Safety [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. quora.com [quora.com]
- 7. Methylene Chloride | Fisher Scientific [fishersci.com]
- 8. byjus.com [byjus.com]
A Comparative Analysis of Intramolecular Interactions in 1,1-Difluorocyclohexane
An in-depth examination of the conformational landscape of 1,1-difluorocyclohexane reveals a fascinating interplay of stereoelectronic and steric effects that govern its structure and stability. Unlike monosubstituted cyclohexanes where an equatorial position is generally favored, the geminal fluorine atoms in this compound introduce unique intramolecular interactions that are critical for researchers in medicinal chemistry and materials science to understand. This guide provides a comparative analysis of these interactions, supported by experimental and computational data.
The primary intramolecular forces at play in this compound are the anomeric effect and steric hindrance. The molecule exists in a rapid equilibrium between two chair conformations. In one conformation, one fluorine atom is in an axial position and the other in an equatorial position. Through ring inversion, they interchange their positions. The stability of this compound is notably influenced by a stabilizing anomeric-like hyperconjugation interaction.[1] This involves the donation of electron density from the lone pair of one fluorine atom (nF) to the antibonding orbital (σ) of the adjacent carbon-fluorine bond (nF → σCF).[1]
Conformational Equilibrium of this compound
The following diagram illustrates the dynamic equilibrium between the two identical chair conformations of this compound.
Caption: Conformational equilibrium of this compound via ring inversion.
Comparative Data
The following tables summarize key quantitative data from experimental and computational studies, providing a basis for comparing the intramolecular interactions within this compound and with related compounds.
Table 1: Experimental NMR Spectroscopic Data for this compound
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in "freezing out" the individual conformers, allowing for the measurement of their distinct properties.
| Parameter | Value | Conditions | Significance |
| ¹⁹F NMR | |||
| F-F Coupling (JFF) | 235.3 Hz | Low temperature in CS₂ solution | Large geminal coupling constant characteristic of the C-F bonds.[2] |
| Chemical Shift Difference | 15.64 ppm | Low temperature in CS₂ solution | Significant chemical shift difference between the axial and equatorial fluorine atoms.[2] |
| ¹³C NMR | |||
| ³JCF (C-3) | 9.5 Hz | -90 °C | At low temperature, the triplet for C-3 collapses to a doublet, suggesting that only the equatorial fluorine is coupled with the C-3 carbon.[3] |
| ³JCF (C-3) | 4.7 Hz | Room Temperature | At room temperature, rapid inversion averages the coupling to a triplet.[3] |
| ¹H-¹⁹F Couplings | |||
| J (Hax–Fax) | 34.3 Hz | Low temperature in CS₂ solution | Large axial-axial vicinal H-F coupling constant.[2] |
| J (Heq–Fax) | 11.5 Hz | Low temperature in CS₂ solution | Smaller equatorial-axial vicinal H-F coupling constant.[2] |
Table 2: Activation Parameters for Conformational Isomerization
The energy barrier for the ring inversion process has been determined through line-shape analysis of the NMR spectra at various temperatures.[2]
| Parameter | Value (in CS₂) | Value (in CFCl₃) | Description |
| ΔH‡ (kcal/mol) | 9.0 | 8.6 | Enthalpy of activation for ring inversion.[2] |
| ΔG‡cc (kcal/mol) | 9.8 | 9.8 | Gibbs free energy of activation at the coalescence temperature (228 K).[2] |
| ΔS‡cc (eu) | -3.3 | -5.0 | Entropy of activation at the coalescence temperature.[2] |
Table 3: Computational Analysis of Difluorocyclohexane Isomers
Quantum-chemical studies provide insight into the relative stabilities and the electronic interactions governing them.
| Isomer | Relative Gibbs Free Energy (kcal/mol) | Key Stabilizing/Destabilizing Interactions |
| This compound | -6.4 | Stabilized by anomeric-like nF → σ*CF hyperconjugation.[1] |
| trans-1,2-Diaxial | Data not specified | Favorable due to avoidance of gauche repulsion. |
| trans-1,2-Diequatorial | +2.1 (relative to fluorocyclohexane) | Destabilized by dipolar repulsion between C-F bonds.[1] |
| cis-1,3-Diaxial | +1.8 (relative to fluorocyclohexane) | Destabilized by 1,3-diaxial repulsion.[1] |
| trans-1,4-Diaxial | -0.3 | Stabilized by axial C-H···C-F electrostatic attraction.[1] |
Experimental Protocols
The data presented above were obtained through the following key experimental and computational methodologies:
Low-Temperature NMR Spectroscopy
-
Sample Preparation: this compound is dissolved in a suitable solvent, such as carbon disulfide (CS₂) or dichlorofluoromethane (CFCl₃), typically in a 1:1 volume ratio.[2] The solution is placed in a standard NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer is used. For ¹⁹F NMR, experiments are conducted at a specific frequency (e.g., 56.4 Mc/sec).[4]
-
Temperature Control: The temperature of the sample is precisely controlled and varied over a range from room temperature down to as low as -93°C.[2]
-
Data Acquisition: ¹⁹F and ¹³C NMR spectra are recorded at different temperatures.[2][3] For ¹³C NMR, proton-decoupled spectra are often acquired to simplify the signals.[3]
-
Data Analysis: At low temperatures where the ring inversion is slow on the NMR timescale, the signals for the axial and equatorial fluorine atoms (and adjacent carbons/protons) can be resolved. Coupling constants (J-values) and chemical shifts are measured directly from these spectra.[2][3]
NMR Line-Shape Analysis for Rate of Isomerization
-
Spectral Acquisition: Spectra are recorded at multiple temperatures in the range where the signals are broadened due to the conformational exchange, particularly around the coalescence temperature.[2]
-
Line-Shape Simulation: The experimental spectra are compared with theoretical line shapes calculated for a range of exchange rates (k). This analysis is based on the Bloch equations modified for chemical exchange.
-
Activation Parameter Calculation: The rate constants (k) obtained at different temperatures (T) are used to construct an Arrhenius or Eyring plot (e.g., ln(k) vs 1/T). The activation parameters (ΔH‡, ΔS‡, and ΔG‡) are then determined from the slope and intercept of this plot.[2]
Computational Chemistry (DFT)
-
Model Building: The 3D structures of the different conformers of this compound and other isomers are built.
-
Geometry Optimization: The structures are fully optimized using density functional theory (DFT). A common level of theory is B3LYP with a basis set such as 6-311++G(d,p).[1] Dispersion corrections (e.g., GD3BJ) are often included for improved accuracy.[1]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative Gibbs free energies. Solvation effects can be included using an implicit solvation model like the Solvation Model based on Density (SMD).[1]
-
Interaction Analysis: The nature of the intramolecular interactions, such as hyperconjugation, is often analyzed using techniques like Natural Bond Orbital (NBO) analysis.
References
- 1. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Nuclear Magnetic Resonance Spectroscopy. A Stereospecific J(CF) Coupling in the Low-Temperature C Nmr Spectrum of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Conformational Preferences of 1,1-Difluorocyclohexane and 1,2-Difluorocyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the conformational preferences of 1,1-difluorocyclohexane and 1,2-difluorocyclohexane, integrating experimental data and computational insights. Understanding the conformational behavior of fluorinated cyclohexanes is crucial in medicinal chemistry and materials science, as the introduction of fluorine atoms can significantly alter molecular shape, polarity, and reactivity.
Executive Summary
The conformational analysis of this compound is governed by the dynamics of its chair inversion, with stability influenced by a stabilizing anomeric-like effect. In contrast, the conformational landscape of 1,2-difluorocyclohexane is more complex, with distinct diastereomeric conformers whose relative stabilities are dictated by a combination of the gauche effect, steric hindrance, and solvent polarity. For trans-1,2-difluorocyclohexane, a notable preference for the diaxial conformer is observed in the gas phase, a counterintuitive finding that underscores the importance of stereoelectronic effects. In solution, however, the more polar diequatorial conformer is favored. The cis-1,2-difluorocyclohexane isomer exists as a pair of rapidly interconverting and isoenergetic chair conformers.
Data Presentation
The following table summarizes the key quantitative data regarding the conformational preferences of this compound and 1,2-difluorocyclohexane.
| Compound | Conformation/Process | Method | Medium | Energy Difference (kcal/mol) | Favored Conformer/State |
| This compound | Chair Inversion | Low-Temperature ¹³C NMR | - | Not explicitly determined | - |
| Computational (Theory) | Gas Phase | - | Stabilized by anomeric-like effect | ||
| trans-1,2-Difluorocyclohexane | Diaxial vs. Diequatorial | Gas Electron Diffraction | Gas Phase | -0.1 | Diaxial |
| Computational (CCSD) | Gas Phase | -0.28 | Diaxial | ||
| NMR Spectroscopy | CS₂ | 1.03 | Diequatorial | ||
| NMR Spectroscopy | Acetone | 1.62 | Diequatorial | ||
| Computational (Theory) | DMSO | 1.89 | Diequatorial | ||
| cis-1,2-Difluorocyclohexane | Chair Inversion | Computational (Theory) | Gas Phase | 0 | Two isoenergetic conformers |
Conformational Analysis
This compound
The conformational analysis of this compound involves the study of its ring inversion between two identical chair conformations. The presence of two fluorine atoms on the same carbon atom introduces unique electronic interactions. The stability of the chair conformation is influenced by an anomeric-like effect, which involves the donation of electron density from a fluorine lone pair to the antibonding orbital (σ*) of the adjacent C-C bonds. Low-temperature ¹³C NMR studies have shown that at -90 °C, the ring inversion is slow enough on the NMR timescale to observe distinct signals for the axial and equatorial fluorine environments, allowing for the measurement of a stereospecific three-bond carbon-fluorine coupling constant (³JCF) of 9.5 Hz between the equatorial fluorine and the C-3 carbon[1]. This observation highlights the distinct electronic environment of the two fluorine atoms in a static chair conformation. However, a precise experimental value for the free energy barrier of this ring inversion has not been extensively reported.
1,2-Difluorocyclohexane
The conformational preferences of 1,2-difluorocyclohexane are more complex and depend on the stereoisomer (cis or trans) and the medium (gas phase or solution).
trans-1,2-Difluorocyclohexane: This isomer can exist in two distinct chair conformations: one with both fluorine atoms in axial positions (diaxial) and another with both in equatorial positions (diequatorial).
-
Gas Phase: In the gas phase, experimental and computational studies have surprisingly shown that the diaxial conformer is slightly more stable than the diequatorial conformer by approximately 0.1-0.28 kcal/mol. This preference is attributed to the gauche effect , where a gauche arrangement of electronegative substituents is favored over an anti arrangement. In the diequatorial conformer, the F-C-C-F dihedral angle is gauche, but the stabilizing hyperconjugation (σC-H → σ*C-F) that typically explains the gauche effect is less effective compared to the stabilizing interactions present in the diaxial form.
-
Solution: In solution, the preference shifts dramatically towards the diequatorial conformer . This is due to the larger dipole moment of the diequatorial conformer, which is better stabilized by polar solvents. The energy difference in favor of the diequatorial conformer increases with solvent polarity, from 1.03 kcal/mol in carbon disulfide to 1.62 kcal/mol in acetone.
cis-1,2-Difluorocyclohexane: This isomer exists as a mixture of two rapidly interconverting chair conformations, each having one axial and one equatorial fluorine atom. These two conformers are enantiomeric and therefore have the same energy (isoenergetic).
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Variable temperature (VT) NMR spectroscopy is a powerful technique to study conformational equilibria and dynamics.
Objective: To determine the relative populations of conformers and the energy barrier for their interconversion.
Methodology:
-
Sample Preparation: Dissolve the difluorocyclohexane sample in a suitable deuterated solvent that remains liquid over the desired temperature range (e.g., CDCl₃, acetone-d₆, or toluene-d₈).
-
Initial Spectrum: Acquire a high-resolution ¹H, ¹⁹F, or ¹³C NMR spectrum at ambient temperature. At this temperature, rapid conformational exchange often leads to averaged signals.
-
Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of conformational interconversion slows down.
-
Coalescence Temperature: Identify the temperature at which the signals for the individual conformers begin to broaden and merge into a single peak. This is the coalescence temperature (Tc).
-
Slow-Exchange Regime: Continue to lower the temperature until the signals for each conformer are sharp and well-resolved.
-
Data Analysis:
-
Equilibrium Constants: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the signals corresponding to each species. The equilibrium constant (Keq) can then be calculated.
-
Thermodynamic Parameters: By measuring Keq at different temperatures, the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the equilibrium can be determined using the van't Hoff equation.
-
Activation Energy: The free energy of activation (ΔG‡) for the conformational interconversion can be estimated from the coalescence temperature and the frequency difference between the signals of the two conformers in the slow-exchange regime using the Eyring equation.
-
Gas Electron Diffraction (GED)
GED is a technique used to determine the geometric structure of molecules in the gas phase.
Objective: To determine the bond lengths, bond angles, and torsional angles of the different conformers present in the gas phase and their relative abundances.
Methodology:
-
Sample Introduction: The volatile difluorocyclohexane sample is introduced into a high-vacuum chamber as a gaseous jet.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet. The electrons are scattered by the molecules.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.
-
Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Data Analysis:
-
The experimental scattering data is converted into a molecular scattering curve.
-
A theoretical model of the molecule's structure, including the different possible conformers, is constructed.
-
The theoretical scattering curves for different conformer ratios and geometries are calculated and compared to the experimental curve.
-
A least-squares refinement process is used to find the best fit between the theoretical and experimental curves, yielding the structural parameters and the relative populations of the conformers in the gas phase.
-
Computational Chemistry
Quantum mechanical calculations are essential for complementing experimental data and providing insights into the underlying electronic effects.
Objective: To calculate the relative energies, geometries, and vibrational frequencies of the different conformers.
Methodology:
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)).
-
Solvation Effects: To model the conformational preferences in solution, implicit solvent models (e.g., Polarizable Continuum Model, PCM) can be employed during the calculations.
-
Analysis of Electronic Structure: Natural Bond Orbital (NBO) analysis can be used to investigate the stereoelectronic interactions, such as hyperconjugation and anomeric effects, that contribute to the conformational preferences.
Visualizations
Caption: Chair inversion of this compound.
Caption: Conformational equilibrium of trans-1,2-difluorocyclohexane.
Caption: Chair inversion of cis-1,2-difluorocyclohexane.
References
Unveiling the Influence of 1,1-Difluorocyclohexane on Reaction Kinetics: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly dictate the outcome of a chemical reaction. This guide provides a detailed comparison of the solvent effects of 1,1-difluorocyclohexane on reaction rates, benchmarked against common laboratory solvents. By presenting experimental data and detailed methodologies, this document aims to quantify the impact of this fluorinated solvent on reaction kinetics.
The substitution of hydrogen with fluorine atoms in organic molecules can dramatically alter their physical and chemical properties. In the realm of solvents, this modification can lead to unique reactivity profiles. This compound, a fluorinated analog of cyclohexane, presents an interesting case study in understanding how localized dipolar changes within a non-polar scaffold influence reaction environments.
Comparative Analysis of Solvent Properties
To understand the effect of a solvent on reaction rates, it is essential to consider its intrinsic physical properties, primarily its polarity, which is characterized by its dipole moment and dielectric constant. While experimental data for this compound is sparse, a combination of literature values and computational estimates allows for a comparative assessment.
| Solvent | Dipole Moment (D) | Dielectric Constant (ε) |
| Cyclohexane | 0 | 2.02 |
| Toluene | 0.36 | 2.38 |
| Tetrahydrofuran (THF) | 1.75 | 7.58 |
| Acetone | 2.88 | 20.7 |
| This compound | 2.556[1] | ~8.5 (Estimated) |
| Methanol | 1.70 | 32.7 |
| Water | 1.85 | 80.1 |
The significant dipole moment of this compound, arising from the two C-F bonds, suggests it is a polar aprotic solvent. Its estimated dielectric constant places it in a region of moderate polarity, comparable to solvents like THF but with a more localized dipole.
Impact on Reaction Rates: A Case Study of SN1 Solvolysis
To quantify the solvent effect of this compound, we can compare its performance against a well-studied reaction sensitive to solvent polarity: the solvolysis of tert-butyl chloride. This SN1 reaction proceeds through a carbocation intermediate, the stability of which is highly influenced by the surrounding solvent molecules. A more polar solvent can better stabilize this charged intermediate, thus accelerating the reaction rate.
The following table summarizes the relative rates of solvolysis of tert-butyl chloride in various solvent systems. While direct experimental data for this compound is not available, its anticipated effect can be inferred based on its properties.
| Solvent System (v/v) | Dielectric Constant (ε) | Relative Rate (k/k₀) |
| 100% Ethanol | 24.3 | 1 |
| 90% Ethanol / 10% Water | 30.0 | 4.5 |
| 80% Ethanol / 20% Water | 35.8 | 20 |
| 70% Acetone / 30% Water | 45.1 | ~1,000 |
| 60% Acetone / 40% Water | 50.7 | ~5,000 |
| 100% Methanol | 32.7 | 4 |
| 100% Water | 80.1 | ~150,000 |
| This compound (Predicted) | ~8.5 | < 1 |
Based on its estimated dielectric constant, this compound is expected to be a relatively poor solvent for promoting SN1 reactions compared to more polar protic and aprotic solvents. The rate of solvolysis in this compound would likely be slower than in ethanol due to its lower polarity and inability to act as a hydrogen bond donor to stabilize the leaving group.
Experimental Protocols
To ensure a standardized comparison, the following experimental protocol for measuring the kinetics of the solvolysis of tert-butyl chloride is provided.
Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in various solvent systems.
Materials:
-
tert-Butyl chloride
-
Solvent of interest (e.g., this compound, ethanol, acetone, water)
-
Standardized sodium hydroxide solution (approx. 0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Burette
-
Pipettes
-
Stopwatch
-
Constant temperature bath
Procedure:
-
Prepare the desired solvent mixture (e.g., 80% ethanol / 20% water by volume).
-
Place a known volume (e.g., 50 mL) of the solvent mixture into an Erlenmeyer flask and allow it to equilibrate to the desired temperature in a constant temperature bath.
-
Add a few drops of bromothymol blue indicator to the solvent.
-
Initiate the reaction by adding a small, known volume (e.g., 0.2 mL) of tert-butyl chloride to the solvent mixture and start the stopwatch simultaneously.
-
The reaction produces HCl, which will cause the indicator to change from blue to yellow. Titrate the solution with the standardized NaOH solution to the blue endpoint. Record the volume of NaOH added and the time.
-
Repeat the titration at regular time intervals until the reaction is approximately 70-80% complete.
-
To determine the concentration of HCl at infinite time ([HCl]∞), which corresponds to the initial concentration of tert-butyl chloride, a separate sample can be heated to ensure complete reaction.
Data Analysis: The reaction follows first-order kinetics. The rate constant (k) can be determined from the slope of a plot of ln([t-BuCl]t) versus time, where [t-BuCl]t is the concentration of tert-butyl chloride at time t. The concentration of t-BuCl at any time can be calculated from the volume of NaOH used for titration.
Visualizing the Workflow
The logical flow of the experimental procedure can be visualized using the following diagram:
Conclusion
While direct experimental data on the solvent effects of this compound on reaction rates is limited, its physical properties suggest it behaves as a moderately polar aprotic solvent. For reactions proceeding through charged intermediates, such as the SN1 solvolysis of tert-butyl chloride, it is predicted to be a less effective solvent than more polar alternatives like water, methanol, or even acetone-water mixtures. Its utility may lie in reactions where a non-polar backbone is desired but with a localized dipole to influence specific solute-solvent interactions without providing the bulk polarity of more traditional polar aprotic solvents. Further experimental investigation is warranted to fully characterize its solvent capabilities and potential applications in organic synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of 1,1-Difluorocyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,1-Difluorocyclohexane, a highly flammable fluorinated hydrocarbon. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor.[1][2] Therefore, stringent safety measures must be implemented during its handling and disposal.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate personal protective equipment, including but not limited to:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A flame-retardant lab coat is recommended.
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of vapors.
Spill Management: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation. For small spills, use an absorbent, non-combustible material (e.g., vermiculite, dry sand) to contain and collect the substance. For large spills, contact your institution's emergency response team.
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₁₀F₂ |
| Molecular Weight | 120.14 g/mol |
| Boiling Point | 101 °C[2] |
| Flash Point | 5 °C |
| Specific Gravity (20/20) | 1.04 |
| Hazardous Waste Code | D001 (Ignitable)[3][4][5][6] |
Proper Disposal Procedures
The disposal of this compound must be managed as hazardous waste due to its high flammability. Under the Resource Conservation and Recovery Act (RCRA), liquids with a flash point below 60°C (140°F) are classified as ignitable hazardous waste, with the assigned EPA waste code D001.[3][4][5]
Key Disposal Steps:
-
Waste Collection: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" and "Flammable Liquid."
-
Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials such as oxidizers.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from sources of ignition.
-
Disposal Request: Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. This is strictly prohibited for flammable and halogenated organic compounds.[7]
-
DO NOT allow this compound to evaporate in a fume hood as a method of disposal.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Experimental Protocols
Note: Due to the hazardous nature of this compound, laboratory-scale neutralization or degradation procedures are not recommended without specialized equipment and a thorough safety review. The primary and safest method of disposal is through a licensed hazardous waste management company. Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ or ozonation, have been investigated for the degradation of perfluorinated compounds in wastewater on an industrial scale, but are not suitable for standard laboratory settings.[8][9][10][11][12]
Analytical Protocol: Quantification of this compound in a Waste Stream by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the analysis of volatile organic compounds like this compound in a waste sample. Method optimization will be required based on the specific matrix and available instrumentation.
1. Objective: To quantify the concentration of this compound in a liquid waste sample.
2. Materials:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
A suitable capillary column (e.g., DB-5ms or equivalent)
-
Autosampler vials with PTFE-lined septa
-
Microsyringes
-
Volumetric flasks and pipettes
-
This compound standard
-
Internal standard (e.g., 1-bromo-4-fluorobenzene)
-
High-purity solvent for dilution (e.g., dichloromethane or hexane)
3. Sample Preparation:
-
Allow the waste sample to reach room temperature.
-
In a fume hood, carefully transfer a known volume of the waste sample into a volumetric flask.
-
Dilute the sample to a suitable concentration with the chosen solvent. The final concentration should fall within the calibrated range of the instrument.
-
Add a known amount of the internal standard to the diluted sample.
-
Transfer an aliquot of the final solution to a GC-MS vial for analysis.
4. GC-MS Analysis:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Mode: Splitless or split, depending on the concentration.
-
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-300.
-
Acquisition mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound with the internal standard in the same solvent used for the sample dilution.
-
Analyze the calibration standards using the same GC-MS method.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the waste sample by using the calibration curve.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our ecosystem.
References
- 1. This compound | C6H10F2 | CID 164586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 371-90-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. epa.gov [epa.gov]
- 4. Classifying D001 Wastes for Hazmat Transportation | Lion Technology [lion.com]
- 5. actenviro.com [actenviro.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A review on degradation of perfluorinated compounds based on ultraviolet advanced oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
